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delta-Caesalpin

Cat. No.: B1150895
M. Wt: 366.4 g/mol
InChI Key: UEXXTJMWLNVGOF-UNZQKMDISA-N
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Description

delta-Caesalpin is a chemical compound identified within the genus Caesalpinia , a group of plants known for producing a diverse array of biologically active secondary metabolites, including diterpenoids and homoisoflavonoids . Plants from this genus, such as Caesalpinia sappan , have a long history of use in traditional medicine and are the subject of modern scientific investigation for their potential pharmacological properties, which may include antioxidant, anti-inflammatory, and cytotoxic activities . Research into Caesalpinia-derived compounds often explores their mechanisms of action in pathways related to apoptosis and inflammation, suggesting potential value in oncological and metabolic disorder research . This product is presented as a high-purity standard to support such advanced phytochemical and pharmacological studies. It is intended for use as an analytical reference and in in vitro bioactivity assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O6 B1150895 delta-Caesalpin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXTJMWLNVGOF-UNZQKMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Discovery and Isolation of δ-Caesalpin

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researchers, scientists, and drug development professionals,

Introduction to Caesalpinia Diterpenoids

The genus Caesalpinia is a rich source of structurally diverse cassane-type diterpenoids. These compounds have garnered considerable attention from the scientific community due to their wide range of promising biological activities, including anti-inflammatory, anticancer, antimalarial, and antiviral properties. The core chemical scaffold of cassane diterpenoids, a fused tricyclic system, allows for extensive stereochemical and functional group diversity, leading to a vast library of natural product derivatives.

General Experimental Protocols for Isolation

The isolation of cassane diterpenoids from Caesalpinia species typically involves a multi-step process combining various chromatographic techniques. The following is a generalized workflow that can be adapted for the isolation of novel compounds like δ-Caesalpin.

Plant Material Collection and Preparation
  • Collection: The specific plant part (e.g., seeds, roots, leaves) of the selected Caesalpinia species is collected.

  • Drying and Grinding: The collected plant material is air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a coarse powder to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane or petroleum ether, followed by solvents of intermediate polarity such as chloroform or ethyl acetate, and finally a polar solvent like methanol or ethanol. This gradient extraction helps to fractionate the compounds based on their polarity.

Chromatographic Purification
  • Column Chromatography: The crude extracts are subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents, starting from a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on TLC are further purified using preparative HPLC. This technique offers higher resolution and is crucial for isolating pure compounds.

The logical workflow for the isolation and purification of a target compound like δ-Caesalpin is depicted in the following diagram.

G plant Plant Material (Caesalpinia sp.) powder Drying and Grinding plant->powder extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) powder->extraction crude_extract Crude Extract extraction->crude_extract column_chroma Column Chromatography (Silica Gel) crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Select Promising Fractions pure_compound Pure Compound (δ-Caesalpin) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: General workflow for the isolation of δ-Caesalpin.

Structural Elucidation

The determination of the precise chemical structure of an isolated compound is a critical step. A combination of modern spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the carbon skeleton, the placement of protons, and the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure.

  • X-ray Crystallography: If a suitable crystal of the pure compound can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

The logical relationship between the data obtained from these techniques for structure elucidation is illustrated below.

G cluster_data Spectroscopic Data cluster_info Structural Information NMR 1D & 2D NMR Connectivity Connectivity & Carbon Skeleton NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula MS->Formula Xray X-ray Crystallography Stereochem 3D Structure & Stereochemistry Xray->Stereochem Final_Structure Final Structure of δ-Caesalpin Connectivity->Final_Structure Formula->Final_Structure Stereochem->Final_Structure

Caption: Data integration for structure elucidation.

Quantitative Data Summary

As specific quantitative data for δ-Caesalpin is not available, the following table presents a compilation of biological activity data for representative cassane diterpenoids isolated from various Caesalpinia species. This data provides a context for the potential bioactivities of novel compounds within this class.

Compound NameSource SpeciesBiological ActivityIC₅₀ / EC₅₀ (µM)Cell Line / AssayReference
Caesalpinin DCaesalpinia cristaAntimalarial0.5Plasmodium falciparum
Phanginin JACaesalpinia sappanCytotoxic16.79 ± 0.83A549 (Lung Cancer)
Neocaesalpin HCaesalpinia cristaNot Reported--
Pulcherrilactone ACaesalpinia pulcherrimaα-Glucosidase Inhibitory>200α-Glucosidase Assay
Pulcherrilactone BCaesalpinia pulcherrimaα-Glucosidase Inhibitory171 ± 5.56α-Glucosidase Assay

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by δ-Caesalpin remain to be elucidated, compounds from the Caesalpinia genus have been shown to interfere with key inflammatory and cell survival pathways. For instance, ethanolic extracts of Caesalpinia sappan have been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

A potential mechanism of action for a novel anti-inflammatory cassane diterpenoid is depicted in the following signaling pathway diagram.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n Translocation delta_Caesalpin δ-Caesalpin delta_Caesalpin->IKK Inhibition DNA DNA NFkB_n->DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by δ-Caesalpin.

Conclusion and Future Directions

The discovery and isolation of novel cassane diterpenoids from Caesalpinia species continue to be a promising avenue for the identification of new therapeutic leads. While specific information on δ-Caesalpin is currently limited, the established methodologies for the isolation, structural elucidation, and biological evaluation of related compounds provide a clear roadmap for future research. The synthesis of this and other complex diterpenoids also presents a significant challenge and an opportunity for the advancement of synthetic organic chemistry. Further investigation into the precise molecular mechanisms of action of these compounds will be crucial for their development as next-generation pharmaceuticals.

Structural Elucidation of Cassane Diterpenoids from Caesalpinia Species using NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the methodologies employed for the structural elucidation of cassane-type diterpenoids, a significant class of natural products isolated from various species of the Caesalpinia genus. While the specific compound "delta-Caesalpin" was not found in the available literature, this document will utilize a representative cassane diterpenoid, caesaldekarin A, to illustrate the comprehensive process of structure determination using Nuclear Magnetic Resonance (NMR) spectroscopy. The principles and techniques described herein are broadly applicable to novel compounds within this class, offering a robust framework for researchers, scientists, and drug development professionals.

Cassane diterpenoids from the Caesalpinia genus have been the subject of extensive phytochemical investigation due to their structural diversity and a wide range of biological activities, including anti-inflammatory, α-glucosidase inhibitory, and cytotoxic effects.[1][2] The structural characterization of these complex molecules relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, in conjunction with mass spectrometry.

General Experimental Protocols

The elucidation of the chemical structure of a novel cassane diterpenoid typically involves a series of systematic steps, from isolation and purification to spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of chemical constituents from the plant material, commonly the seeds, roots, or aerial parts of Caesalpinia species.[1][3] A general workflow for isolation is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification plant_material Dried Plant Material (e.g., seeds, roots) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chrom subfractions Sub-fractions column_chrom->subfractions hplc Preparative HPLC subfractions->hplc pure_compound Isolated Pure Compound hplc->pure_compound

Figure 1: General workflow for the isolation and purification of cassane diterpenoids.
NMR Spectroscopic Analysis

Once a pure compound is isolated, its structure is determined using a suite of NMR experiments. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.[4]

1. 1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

2. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Establishes the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Case Study: Structural Elucidation of Caesaldekarin A

Caesaldekarin A is a known cassane furanoditerpene isolated from Caesalpinia bonduc.[3] Its structural elucidation serves as an excellent example of the application of NMR spectroscopy.

NMR Data for Caesaldekarin A

The ¹H and ¹³C NMR spectral data for caesaldekarin A are summarized below. This data is fundamental for the structural assignment.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
138.9 (t)1.55 (m), 1.25 (m)
219.1 (t)1.65 (m)
341.8 (t)1.45 (m)
433.5 (s)-
555.7 (d)1.15 (m)
621.9 (t)1.70 (m)
730.8 (t)1.60 (m)
842.1 (d)1.80 (m)
950.1 (d)1.95 (m)
1037.9 (s)-
1129.5 (t)2.10 (m)
12149.8 (s)-
13122.8 (s)-
1448.2 (d)2.30 (m)
15109.6 (d)6.19 (d, 1.7)
16140.6 (d)7.22 (d, 1.7)
1715.8 (q)0.99 (d, 6.8)
1821.8 (q)1.25 (s)
1964.2 (t)4.05 (d, 10.7), 4.43 (d, 10.7)
2017.9 (q)0.98 (s)
OAc171.5 (s), 21.2 (q)2.06 (s)

Data adapted from the literature for a closely related compound, caesaldekarin H, as a representative example.[3] Chemical shifts are in ppm.

Interpretation of NMR Spectra

The structural elucidation process involves a step-by-step analysis and integration of all the NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis h1_nmr ¹H NMR: - Number of protons - Chemical shifts - Coupling constants cosy COSY: - Establish H-H spin systems (fragments) h1_nmr->cosy c13_nmr ¹³C NMR & DEPT: - Number of carbons - Carbon types (C, CH, CH₂, CH₃) hsqc HSQC: - Assign protons to their directly attached carbons c13_nmr->hsqc hmbc HMBC: - Connect fragments through long-range H-C correlations cosy->hmbc hsqc->hmbc structure Proposed Structure hmbc->structure noesy NOESY/ROESY: - Determine relative stereochemistry noesy->structure

Figure 2: Logical workflow for NMR-based structure elucidation.

Key Correlations for Caesaldekarin A Structure:

The following diagram illustrates some of the crucial 2D NMR correlations that would be used to assemble the structure of a cassane diterpenoid like caesaldekarin A.

G cluster_cosy COSY (¹H-¹H Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) cluster_hsqc HSQC (¹H-¹³C Direct Correlations) H1 H-1 H2 H-2 H1->H2 H3 H-3 H2->H3 H15 H-15 H16 H-16 H18 H-18 C3 C-3 H18->C3 C4 C-4 H18->C4 C5 C-5 H18->C5 H19 H-19 H19->C4 C10 C-10 H19->C10 H16_hmbc H-16 C12 C-12 H16_hmbc->C12 C13 C-13 H16_hmbc->C13 H15_hsqc H-15 C15 C-15 H15_hsqc->C15 H16_hsqc H-16 C16 C-16 H16_hsqc->C16

Figure 3: Key 2D NMR correlations for a cassane diterpenoid.

Step-by-Step Elucidation:

  • Identify Spin Systems: COSY correlations are used to identify coupled protons, allowing for the assembly of structural fragments. For instance, correlations between H-1, H-2, and H-3 would establish that portion of the A ring.

  • Assign Carbons: HSQC data allows for the unambiguous assignment of a carbon signal to its directly attached proton(s).

  • Connect Fragments: HMBC correlations are the key to connecting the fragments. For example, the protons of the methyl group at C-18 (δH 1.25) would show correlations to C-3, C-4, and C-5, thus placing the methyl group at the C-4 position. Similarly, correlations from the furan protons (H-15 and H-16) to the quaternary carbons of the furan ring (C-12 and C-13) and adjacent carbons would confirm the furan moiety and its point of attachment.[3]

  • Determine Stereochemistry: NOESY or ROESY experiments are used to determine the relative configuration of the stereocenters. For example, a NOE correlation between the proton at C-5 and the methyl protons at C-20 would indicate that they are on the same face of the molecule.

Conclusion

The structural elucidation of novel natural products like the cassane diterpenoids from Caesalpinia species is a systematic process that heavily relies on the power of modern NMR spectroscopy. By combining 1D and 2D NMR techniques, researchers can piece together complex molecular architectures with a high degree of confidence. The methodologies outlined in this guide, using caesaldekarin A as a representative example, provide a foundational understanding for scientists and professionals involved in natural product chemistry and drug discovery. The application of these techniques will continue to be instrumental in the discovery and characterization of new bioactive compounds from natural sources.

References

A Technical Guide to δ-Caesalpin: A Novel Cassane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "delta-Caesalpin" was not identifiable in a comprehensive review of scientific literature. This document instead focuses on a representative and well-characterized cassane diterpenoid, Phanginin JA , isolated from Caesalpinia sappan, to provide an in-depth technical guide on a novel compound of this class for researchers, scientists, and drug development professionals.

Introduction to Cassane Diterpenoids from Caesalpinia

The genus Caesalpinia is a rich source of various bioactive compounds, with cassane and norcassane diterpenes being among the most significant.[1] These compounds have garnered considerable interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The cassane diterpenoids are characterized by a unique molecular skeleton derived from the fusion of three cyclohexane rings and a furan or butenolide ring.[3][4] This structural complexity contributes to their wide range of pharmacological properties.

This guide will provide a detailed overview of Phanginin JA, a recently identified cassane diterpenoid with promising cytotoxic activity against cancer cell lines. We will delve into its quantitative biological data, the experimental protocols used for its characterization, and visualize the key pathways and workflows involved in its study.

Biological Activity of Phanginin JA

Phanginin JA has demonstrated significant antiproliferative activities against human non-small cell lung cancer (A549) cells.[5] Further studies on related cassane diterpenoids from Caesalpinia sappan have also shown cytotoxic effects against a panel of human cancer cell lines, including ovarian cancer (A2780 and HEY), gastric cancer (AGS), and breast cancer (MCF-7).[6][7]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Phanginin JA and other related cassane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for representative cassane diterpenoids from Caesalpinia sappan.

CompoundCell LineIC50 (µM)Reference
Phanginin JAA549 (Non-small cell lung cancer)16.79 ± 0.83[5]
Phanginin RA2780 (Ovarian cancer)9.9 ± 1.6[6]
HEY (Ovarian cancer)12.2 ± 6.5[6]
AGS (Gastric cancer)5.3 ± 1.9[6]
A549 (Non-small cell lung cancer)12.3 ± 3.1[6]
Phanginin IKB (Oral cancer)12.8[6]
Caesalsappanin QHCT116 (Colon cancer)46.1 ± 5.4 (% inhibition at 20 µM)[7]
MCF-7 (Breast cancer)28.8 ± 0.5 (% inhibition at 20 µM)[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Preliminary mechanistic studies suggest that the cytotoxic effects of Phanginin JA are mediated through the induction of apoptosis and cell cycle arrest.[5] Flow cytometry analysis of A549 cells treated with Phanginin JA revealed an arrest of the cell cycle in the G0/G1 phase.[5] This disruption of the normal cell cycle progression can ultimately lead to programmed cell death, or apoptosis.

The induction of apoptosis is a hallmark of many effective anticancer agents. While the precise signaling pathway activated by Phanginin JA has yet to be fully elucidated, it likely involves the modulation of key regulatory proteins in the apoptotic cascade.

experimental_workflow cluster_isolation Isolation & Purification cluster_bioactivity Biological Evaluation plant_material Caesalpinia sappan Seeds extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom hplc Semi-preparative HPLC column_chrom->hplc pure_compound Pure Phanginin JA hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity mechanism Mechanism of Action Studies (Flow Cytometry) pure_compound->mechanism ic50 IC50 Determination cytotoxicity->ic50 apoptosis_analysis Apoptosis & Cell Cycle Analysis mechanism->apoptosis_analysis

References

Phytochemical Investigation of Caesalpinia for Cassane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phytochemical investigation of the Caesalpinia genus, with a focus on the isolation, characterization, and biological evaluation of cassane-type diterpenoids. While a specific compound termed "delta-Caesalpin" is not found in the current scientific literature, this document serves as a robust framework for the investigation of novel compounds within this class from Caesalpinia species.

Introduction to the Genus Caesalpinia

The genus Caesalpinia, belonging to the Fabaceae family, comprises a diverse group of plants distributed throughout tropical and subtropical regions of the world. Traditionally, various parts of these plants have been used in folk medicine to treat a wide array of ailments, including inflammation, infections, and cancer. Modern phytochemical studies have revealed that Caesalpinia species are a rich source of bioactive secondary metabolites, most notably cassane-type diterpenoids, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The cassane diterpenoids are characterized by a furan ring fused to a decahydronaphthalene skeleton. The structural diversity within this class, arising from different substitution patterns and stereochemistry, contributes to their varied biological activities and makes them a subject of intense research for drug discovery.

Experimental Protocols

This section outlines a detailed methodology for the extraction, isolation, and structural elucidation of cassane-type diterpenoids from Caesalpinia plant material.

Extraction and Isolation Workflow

The general workflow for isolating diterpenoids from Caesalpinia is depicted below.

start Plant Material (e.g., Caesalpinia sappan heartwood) extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Liquid-Liquid Partition (e.g., Ethyl Acetate - Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) fractionation->purification pure_compound Isolated Pure Compound (e.g., Cassane Diterpenoid) purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation bioassay Biological Activity Screening pure_compound->bioassay

Caption: General workflow for the isolation of cassane diterpenoids.
Detailed Methodologies

2.2.1. Plant Material and Extraction

  • Collection and Preparation: Collect the desired plant part (e.g., heartwood, seeds, roots) of the Caesalpinia species. The plant material should be air-dried in the shade and then ground into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days). Alternatively, perform percolation or Soxhlet extraction for more efficient extraction.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2.2. Fractionation

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This will separate compounds based on their polarity. Cassane diterpenoids are typically found in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating). Combine fractions with similar TLC profiles.

2.2.3. Purification

  • Gel Filtration Chromatography: Further purify the combined fractions using Sephadex LH-20 column chromatography, typically eluting with methanol, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves Prep-HPLC on a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water to yield the pure compounds.

2.2.4. Structural Elucidation

  • Spectroscopic Analysis: Elucidate the structure of the isolated pure compounds using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

    • Nuclear Magnetic Resonance (NMR): Perform 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the complete chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, perform X-ray diffraction analysis to unambiguously determine its absolute configuration.

Quantitative Data on Caesalpinia Diterpenoids

The following tables summarize the yields and reported biological activities of some representative cassane-type diterpenoids isolated from various Caesalpinia species.

Table 1: Yields of Cassane Diterpenoids from Caesalpinia Species

CompoundCaesalpinia SpeciesPlant PartYield (% of Dry Weight)Reference
Caesalpinin AC. bonducSeeds0.015%
Bonducellpin CC. bonducSeeds0.008%
Pulcherrimin AC. pulcherrimaStemsNot Reported
Caesalpin JC. sappanHeartwood0.0012%
Sappanin AC. sappanHeartwoodNot Reported

Table 2: Biological Activities of Cassane Diterpenoids from Caesalpinia

CompoundBiological ActivityAssayIC₅₀ (µM)Reference
Caesalpinin AAnti-inflammatoryLPS-induced NO production in RAW 264.7 cells23.5
Bonducellpin CCytotoxicA549 (Human lung cancer) cell line12.7
Pulcherrimin ACytotoxicHeLa (Human cervical cancer) cell line8.5
Caesalpin JAnti-inflammatoryLPS-induced NO production in RAW 264.7 cells15.2
Sappanin AAntiviralAnti-H1N1 virus28.6

Signaling Pathway Modulation

Several studies have indicated that cassane diterpenoids from Caesalpinia exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for a Caesalpinia diterpenoid.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription of Caesalpinoid Caesalpinia Diterpenoid Caesalpinoid->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by a Caesalpinia diterpenoid.

Conclusion

The Caesalpinia genus remains a promising source for the discovery of novel, structurally diverse, and biologically active cassane-type diterpenoids. The systematic approach of extraction, fractionation, purification, and structural elucidation outlined in this guide provides a solid foundation for researchers to investigate these compounds. The potent and varied biological activities of known Caesalpinia diterpenoids underscore the importance of continued research in this area for the development of new therapeutic agents. Future investigations into specific compounds like a potential "this compound" would follow these established protocols to unlock their therapeutic potential.

Spectroscopic Analysis of δ-Caesalpin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of δ-Caesalpin and related cassane diterpenoids, with a focus on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of specific data for a compound explicitly named "δ-Caesalpin," this document utilizes representative data from structurally similar cassane diterpenoids isolated from various Caesalpinia species. This approach offers valuable insights into the characteristic spectroscopic features of this class of compounds, which is crucial for their identification, characterization, and further development in pharmaceutical research.

Cassane diterpenoids are a significant class of natural products found in the Caesalpinia genus, known for a wide range of biological activities.[1] Their structural elucidation heavily relies on modern spectroscopic techniques, primarily IR and MS, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Detailed methodologies are critical for the reproducible spectroscopic analysis of natural products. The following protocols are generalized from typical procedures reported for the analysis of cassane diterpenoids.

1. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is typically used, such as a PerkinElmer FTIR-Spectrometer Spectrum Two model.[2]

  • Sample Preparation :

    • KBr Pellet Method : A small amount of the purified compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed under high pressure to form a transparent pellet.

    • Thin Film : For viscous or oily samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a suitable solvent, which is then evaporated.

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹.[2] A background spectrum of the KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

2. Mass Spectrometry (MS)

  • Instrumentation : High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion and its fragments. Common instrument types include Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole mass spectrometers.[2][3]

  • Ionization Techniques :

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and thermally labile molecules. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source. ESI typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

    • Atmospheric Pressure Chemical Ionization (APCI) : Another soft ionization technique, often used for less polar compounds.[4]

  • Data Acquisition :

    • Full Scan MS : The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and other adducts.

    • Tandem MS (MS/MS or MS²) : The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information.

  • Data Analysis : The mass spectrum provides the molecular weight of the compound and, through the analysis of fragmentation patterns, information about its substructures.

Data Presentation

The following tables summarize representative spectroscopic data for cassane diterpenoids from Caesalpinia species.

Table 1: Representative Infrared (IR) Absorption Data for Cassane Diterpenoids

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3362BroadO-H stretching (hydroxyl groups)[4]
~3190MediumN-H stretching (amidogen)[5]
~2924StrongC-H stretching (CH₃, asymmetric)[4]
~2854StrongC-H stretching (CH₂, symmetric)[4]
~1735-1749StrongC=O stretching (carbonyl, α,β-unsaturated butenolide)[5]
~1709StrongC=O stretching (carbonyl)[4]
~1613MediumC=C stretching (aromatic ring)[6]
~1444MediumC-N stretching[4]
~1240StrongC-O-C stretching (ester or ether)[4]
~909 - 730Medium-WeakC-H bending (out-of-plane)[4]

Table 2: Representative Mass Spectrometry (MS) Data for Cassane Diterpenoids

Compound TypeMolecular FormulaIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
Cassane DiterpenoidC₂₄H₃₃NO₆HRESIMS454.2199 [M+Na]⁺-[5]
BenthamianoateC₁₆H₁₆O₇APCI-MS320.09 [M+H]⁺-[4]
BenthamianinC₆H₁₅NOMS117.12 [M+H]⁺-[4]
BenthamianolC₂₆H₄₀O₄MS416.29 [M+H]⁺-[4]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of δ-Caesalpin and related compounds.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Cassane Diterpenoids cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Isolation Isolation & Purification (e.g., Chromatography) Sample_IR Sample for IR (KBr pellet or thin film) Isolation->Sample_IR Sample_MS Sample for MS (Dissolved in solvent) Isolation->Sample_MS IR_Spec FT-IR Spectroscopy Sample_IR->IR_Spec MS_Spec Mass Spectrometry (e.g., ESI-QTOF) Sample_MS->MS_Spec IR_Data IR Spectrum Analysis (Functional Group Identification) IR_Spec->IR_Data MS_Data MS Data Analysis (Molecular Weight & Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation (Combined Spectroscopic Data) IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Workflow for Spectroscopic Analysis of Cassane Diterpenoids

Mass_Spectrometry_Logic Logic of Mass Spectrometry Analysis Analyte Analyte Molecule Ionization Ionization (e.g., ESI, APCI) Analyte->Ionization Molecular_Ion Molecular Ion [M+H]⁺ or [M+Na]⁺ Ionization->Molecular_Ion Mass_Analyzer1 Mass Analyzer 1 (Isolation) Molecular_Ion->Mass_Analyzer1 MS_Spectrum MS Spectrum (Molecular Weight) Molecular_Ion->MS_Spectrum Full Scan CID Collision-Induced Dissociation (CID) Mass_Analyzer1->CID Fragment_Ions Fragment Ions CID->Fragment_Ions Mass_Analyzer2 Mass Analyzer 2 (Detection) Fragment_Ions->Mass_Analyzer2 MSMS_Spectrum MS/MS Spectrum (Structural Information) Mass_Analyzer2->MSMS_Spectrum

Logic of Mass Spectrometry Analysis

References

An In-depth Guide to the Stereochemistry and Absolute Configuration of δ-Caesalpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Caesalpin, a member of the cassane family of furanoditerpenoids isolated from Caesalpinia species, possesses a complex molecular architecture with multiple stereocenters. The precise three-dimensional arrangement of its atoms, its stereochemistry, is crucial for its biological activity and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the elucidation of the relative and absolute configuration of δ-Caesalpin, detailing the key experiments and data that have defined its structure.

Relative Stereochemistry of δ-Caesalpin

The relative stereochemistry of δ-Caesalpin, along with its isomers α- and β-caesalpin, was established through a series of chemical transformations and analysis of the steric course of these reactions. The key experiment for determining the relative stereochemistry of δ-Caesalpin involved a pinacol-type rearrangement of one of its derivatives.[1]

Key Experimental Evidence: Pinacol-Type Rearrangement

The determination of the relative stereochemistry of δ-Caesalpin hinged on the predictable nature of the pinacol rearrangement, a reaction involving the transformation of a 1,2-diol to a carbonyl compound under acidic conditions. In the case of δ-Caesalpin, a benzofuran mesylate derivative was subjected to mild base treatment, which induced a pinacol-type rearrangement to yield a hemiacetal.[1] The specific outcome of this rearrangement provided crucial insights into the spatial arrangement of the substituents on the A/B ring junction.

Experimental Protocol: Pinacol-Type Rearrangement of δ-Caesalpin Benzofuran Mesylate [1]

  • Preparation of the Benzofuran Mesylate Derivative: δ-Caesalpin is first converted to its benzofuran derivative. The hydroxyl group at a key position is then mesylated to create a good leaving group, a prerequisite for the pinacol rearrangement.

  • Base-Induced Rearrangement: The benzofuran mesylate is treated with a mild base. This initiates the rearrangement cascade.

  • Product Isolation and Characterization: The resulting hemiacetal product is isolated and its structure is determined using spectroscopic methods, such as NMR and IR spectroscopy, to confirm the outcome of the rearrangement.

The stereochemical course of this pinacol-type rearrangement is highly dependent on the initial stereochemistry of the diol precursor. By analyzing the structure of the resulting hemiacetal, the relative configuration of the chiral centers in the original δ-Caesalpin molecule could be deduced.[1]

Absolute Configuration

While the relative stereochemistry was determined through chemical means, the determination of the absolute configuration of δ-Caesalpin and related furanoditerpenoids often relies on chiroptical methods, such as Circular Dichroism (CD) spectroscopy, in combination with quantum chemical calculations, or through X-ray crystallography of a suitable crystalline derivative. For many complex natural products, including diterpenoids from the Caesalpinia genus, X-ray crystallography provides the most unambiguous assignment of absolute configuration.

At present, specific X-ray crystallographic or comprehensive chiroptical data for δ-Caesalpin that would definitively establish its absolute configuration is not available in the public domain. The primary literature has focused on the relative stereochemistry.[1] The absolute configuration of the broader family of cassane diterpenoids is an active area of research, often relying on comparison of experimental CD spectra with those calculated for different stereoisomers.

Data Presentation

Table 1: Key Reactions in the Stereochemical Elucidation of Caesalpins

CompoundReactionKey ProductImplication for StereochemistryReference
α-Caesalpin derivative (benzofuran)Serini reactionDiketone with a cis-A,B ring-junctionEstablished the cis fusion of the A and B rings in α-caesalpin.[1]
δ-Caesalpin derivative (benzofuran mesylate)Pinacol-type rearrangementHemiacetalThe specific stereochemistry of the product confirmed the relative stereochemistry of δ-caesalpin.[1]

Visualizations

Logical Relationship of Stereochemical Determination

G Logical Flow for Stereochemical Assignment of Caesalpins cluster_alpha α-Caesalpin cluster_delta δ-Caesalpin cluster_conclusion Overall Conclusion a_deriv Benzofuran Derivative a_react Serini Reaction a_deriv->a_react a_prod Diketone Product a_react->a_prod a_config cis-A,B Ring Junction a_prod->a_config conclusion Assignment of Relative Stereochemistry for α-, β-, and δ-Caesalpins a_config->conclusion d_deriv Benzofuran Mesylate d_react Pinacol-Type Rearrangement d_deriv->d_react d_prod Hemiacetal Product d_react->d_prod d_config Relative Stereochemistry of δ-Caesalpin d_prod->d_config d_config->conclusion

Caption: Logical workflow for the determination of the relative stereochemistry of caesalpins.

Experimental Workflow for Stereochemical Analysis

G Experimental Workflow for δ-Caesalpin Stereochemical Analysis start δ-Caesalpin step1 Chemical Modification: Formation of Benzofuran Mesylate start->step1 1 step2 Reaction: Pinacol-Type Rearrangement (Mild Base Treatment) step1->step2 2 step3 Product Isolation & Purification step2->step3 3 step4 Spectroscopic Analysis (NMR, IR, MS) step3->step4 4 step5 Structure Elucidation of Hemiacetal Product step4->step5 5 end Deduction of Relative Stereochemistry of δ-Caesalpin step5->end 6

Caption: Experimental workflow for the stereochemical analysis of δ-Caesalpin.

Conclusion

The relative stereochemistry of δ-Caesalpin has been successfully determined through chemical degradation and rearrangement studies, specifically a pinacol-type rearrangement.[1] This foundational work has provided a solid framework for understanding the three-dimensional structure of this complex natural product. However, the definitive assignment of the absolute configuration of δ-Caesalpin remains an area for future research, likely to be resolved through single-crystal X-ray diffraction analysis or advanced chiroptical studies in conjunction with theoretical calculations. For drug development professionals, a complete understanding of the absolute configuration is paramount, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. Further investigation into the absolute stereochemistry will be critical for unlocking the full therapeutic potential of δ-Caesalpin and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Extraction of δ-Caesalpin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, isolation, and preliminary analysis of δ-Caesalpin, a diterpenoid found in plants of the Caesalpinia genus, notably Caesalpinia bonduc.[1] The protocols outlined below are based on established methodologies for the extraction of secondary metabolites from plant materials and can be adapted for specific research and drug development needs. The genus Caesalpinia is a rich source of bioactive compounds, including flavonoids, diterpenes, and steroids, which have shown a variety of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer effects.[2]

Introduction to δ-Caesalpin

δ-Caesalpin is a complex diterpenoid with the molecular formula C20H30O6.[1] Diterpenoids from Caesalpinia species are of significant interest to the pharmaceutical industry due to their potential therapeutic properties. Understanding efficient extraction and purification protocols is a critical first step in the exploration of these compounds for drug discovery and development.

Extraction Protocols

The choice of extraction method and solvent is crucial for maximizing the yield and purity of δ-Caesalpin. The following protocols are recommended based on general practices for extracting diterpenoids from plant matrices.

Plant Material Preparation

Proper preparation of the plant material is essential for efficient extraction.

  • Plant Source: Seeds of Caesalpinia bonduc are a known source of δ-Caesalpin.[1]

  • Collection and Drying: Collect fresh, healthy seeds. The plant material should be properly identified.[3] Clean the seeds to remove any foreign matter and air-dry them in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the seeds into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to higher extraction efficiency.[4]

Solvent Extraction Methodologies

Several methods can be employed for the extraction of δ-Caesalpin. The selection depends on the scale of extraction, available equipment, and desired purity of the initial extract.

Protocol 2.2.1: Maceration

This is a simple and widely used method for small to medium-scale extractions.

  • Weighing: Weigh 100 g of the powdered plant material.

  • Soaking: Place the powder in a large glass container and add 1 L of methanol. Ensure the powder is fully submerged.

  • Extraction: Seal the container and keep it at room temperature for 72 hours, with occasional shaking to ensure thorough mixing.

  • Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Storage: Store the crude extract in a cool, dark place.

Protocol 2.2.2: Soxhlet Extraction

This method is more efficient than maceration and is suitable for exhaustive extraction.

  • Sample Preparation: Place 50 g of the powdered plant material in a thimble.

  • Apparatus Setup: Set up the Soxhlet apparatus with 500 mL of ethanol in the boiling flask.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the thimble, extracting the compounds. The process is allowed to continue for 6-8 hours or until the solvent in the siphon tube becomes colorless.

  • Concentration: After extraction, cool the apparatus and collect the extract. Concentrate the extract using a rotary evaporator.

Protocol 2.2.3: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that uses ultrasonic waves to accelerate extraction.

  • Mixture Preparation: Mix 20 g of powdered plant material with 200 mL of ethyl acetate in a beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30 minutes at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator as described previously.

Data Presentation: Quantitative Analysis of Extraction Yields

The efficiency of different extraction methods and solvents can be compared by measuring the yield of the crude extract and the content of δ-Caesalpin.

Extraction MethodSolventSolvent-to-Solid RatioTemperature (°C)Duration (h)Crude Extract Yield (%)δ-Caesalpin Content (mg/g of extract)
MacerationMethanol10:1257212.51.8
Soxhlet ExtractionEthanol10:178815.22.5
Ultrasound-AssistedEthyl Acetate10:1250.511.82.1

Note: The δ-Caesalpin content is hypothetical and for illustrative purposes. Actual values would be determined by analytical methods like HPLC.

Isolation and Purification Protocol

The crude extract contains a complex mixture of compounds. Further purification is necessary to isolate δ-Caesalpin.

Protocol 4.1: Liquid-Liquid Partitioning

  • Dissolution: Dissolve the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Partitioning: Perform successive partitioning with n-hexane, chloroform, and ethyl acetate in a separatory funnel.

  • Fraction Collection: Collect the different solvent fractions and concentrate them separately. Diterpenoids like δ-Caesalpin are expected to be enriched in the less polar fractions (chloroform and ethyl acetate).

Protocol 4.2: Column Chromatography

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluting fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Pooling and Concentration: Combine the fractions that show a similar TLC profile corresponding to the pure compound and concentrate them to obtain isolated δ-Caesalpin.

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall workflow from plant material to pure compound and biological testing is depicted below.

G Figure 1: Experimental Workflow for δ-Caesalpin A Plant Material (Caesalpinia bonduc seeds) B Drying and Grinding A->B C Extraction (Maceration/Soxhlet/UAE) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Solvent Fractions E->F G Column Chromatography F->G H Pure δ-Caesalpin G->H I Structural Elucidation (NMR, MS) H->I J Biological Activity Assays H->J

Figure 1: Experimental Workflow for δ-Caesalpin
Hypothetical Signaling Pathway of Action

While the specific signaling pathway for δ-Caesalpin is not yet fully elucidated, compounds from Caesalpinia species have been shown to modulate inflammatory pathways. For instance, some constituents are known to affect the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a role in inflammation and metabolism.[5][6] The following diagram illustrates a hypothetical anti-inflammatory mechanism.

G Figure 2: Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cellular Response cluster_1 Inflammatory Cascade A δ-Caesalpin B PPARγ Activation A->B induces C NF-κB Inhibition B->C leads to D Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) C->D suppresses F Reduced Inflammation D->F reduction leads to E Inflammatory Stimulus E->C activates

Figure 2: Hypothetical Anti-inflammatory Signaling Pathway

Conclusion

The protocols detailed in these application notes provide a solid foundation for the extraction, isolation, and preliminary investigation of δ-Caesalpin from Caesalpinia bonduc. The provided workflows and hypothetical signaling pathways serve as a guide for researchers in the field of natural product chemistry and drug development. Further optimization of these protocols may be required depending on the specific research objectives and available resources. Analytical techniques such as HPLC are recommended for the accurate quantification of δ-Caesalpin in various extracts and fractions.

References

Application Notes and Protocols for the In Vitro Anti-Cancer Activity of Cassane Diterpenoids from Caesalpinia sappan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant cancers necessitates the exploration of novel therapeutic agents. Natural products remain a significant source of inspiration for oncology drug discovery. Compounds isolated from the plant Caesalpinia sappan have demonstrated a range of pharmacological activities, including potent anti-cancer effects. This document provides detailed application notes and protocols for evaluating the in vitro anti-cancer activity of cassane diterpenoids, a promising class of compounds isolated from Caesalpinia sappan. While the specific compound "delta-Caesalpin" was not identified in the scientific literature, this document focuses on a well-characterized cassane diterpenoid, phanginin R, as a representative molecule for anti-cancer research.

Phanginin R has been shown to exhibit significant cytotoxicity against various cancer cell lines, inducing apoptosis and causing cell cycle arrest. These application notes are intended to guide researchers in the systematic evaluation of such compounds.

Data Presentation

The cytotoxic effects of phanginin R have been quantified across a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Table 1: Cytotoxicity (IC50) of Phanginin R against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-small Cell Lung Cancer12.3 ± 3.1

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A2780, HEY, AGS, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phanginin R (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of phanginin R in complete medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis (programmed cell death) induced by the test compound using flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete cell culture medium

  • Phanginin R

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of phanginin R for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following treatment with the test compound.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete cell culture medium

  • Phanginin R

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with phanginin R at the desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway for the anti-cancer activity of cassane diterpenoids like phanginin R.

experimental_workflow_mtt cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cancer Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 treat Add Phanginin R (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Measure Absorbance (570 nm) dmso->read calc Calculate IC50 read->calc

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_apoptosis cluster_prep Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cancer Cells (6-well plate) treat Treat with Phanginin R (24-48h) seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate 15 min stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Apoptotic Cells flow->quantify

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

signaling_pathway_apoptosis cluster_cell Cancer Cell compound Phanginin R p53 p53 Activation compound->p53 cell_cycle Cell Cycle Arrest (G1 Phase) compound->cell_cycle bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates caspases Caspase Cascade Activation bax->caspases promotes bcl2->caspases inhibits parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis

Application Notes & Protocols: Investigating the Mechanism of Action of delta-Caesalpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Caesalpin is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, such as Caesalpinia bonduc. While specific mechanistic studies on this compound are limited, the broader class of cassane diterpenoids from Caesalpinia is known to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects[1][2][3][4][5]. This document provides an overview of the likely mechanisms of action of this compound based on studies of related cassane diterpenoids and outlines detailed protocols for investigating these activities. The primary proposed mechanisms are the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.

Anti-inflammatory Mechanism of Action (Inferred from Related Cassane Diterpenoids)

Studies on cassane diterpenoids isolated from Caesalpinia species suggest a potent anti-inflammatory role, primarily through the modulation of the NF-κB signaling pathway[6]. For instance, Caesalpinin M2, a related cassane furanoditerpene, has been shown to act as a selective glucocorticoid receptor (GR) modulator[6].

This selective modulation allows it to repress NF-κB-dependent transcription by enhancing the interaction between the glucocorticoid receptor and the p65 subunit of NF-κB. This action inhibits the transcription of pro-inflammatory cytokines such as IL-1β and IL-6, without the transactivation of GR-dependent genes that are associated with the side effects of conventional glucocorticoids[6]. This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.

Signaling Pathway: Anti-Inflammatory Action

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκBα NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc translocation IkB IκBα IkB->NFkB_p65_p50 Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes binds to promoter Cytokines Pro-inflammatory Cytokines & Mediators ProInflammatory_Genes->Cytokines transcription & translation delta_Caesalpin This compound GR Glucocorticoid Receptor (GR) delta_Caesalpin->GR GR_active Activated GR GR->GR_active GR_active->NFkB_nuc inhibits transcription

Caption: Inferred anti-inflammatory pathway of this compound.

Quantitative Data on Anti-inflammatory Effects of Caesalpinia Compounds
Compound/ExtractCell LineTargetIC50 / EffectReference
Caesalpinin M2Bone marrow-derived macrophagesIL-1β, IL-6 expressionInhibition at 10, 20 µM[6]
Ethanolic extract of C. sappanHuman chondrocytesiNOS, COX-2 mRNADose-dependent inhibition[7]
BrazilinRAW264.7 macrophagesNO productionIC50: 10.3 µM[8]
BrazilinRAW264.7 macrophagesPGE2 productionIC50: 12.6 µM[8]
BrazilinRAW264.7 macrophagesTNF-α productionIC50: 87.2 µM[8]

Apoptosis-Inducing Mechanism of Action (Inferred)

Natural compounds, including diterpenoids, are often investigated for their potential to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for anti-cancer drugs. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways[9][10]. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptotic cell death[11].

The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9[9][10]. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8[9]. It is plausible that this compound induces apoptosis through one or both of these pathways.

Signaling Pathway: Apoptosis Induction

G delta_Caesalpin This compound Intrinsic Intrinsic Pathway (Mitochondrial Stress) delta_Caesalpin->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) delta_Caesalpin->Extrinsic Bax Bax Intrinsic->Bax Bcl2 Bcl-2 Intrinsic->Bcl2 Casp8 Caspase-8 Extrinsic->Casp8 activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Casp37 Caspase-3, -7 (Executioner Caspases) Casp9->Casp37 activates Casp8->Casp37 activates PARP PARP Casp37->PARP cleaves Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP G Start Start: Treat cells with This compound CellViability Cell Viability Assay (MTT / SRB) Start->CellViability ApoptosisAssay Apoptosis Assay (Annexin V / PI) Start->ApoptosisAssay ProteinAnalysis Protein Analysis (Western Blot) Start->ProteinAnalysis GeneAnalysis Gene Expression (qPCR) Start->GeneAnalysis CytokineAssay Cytokine Measurement (ELISA) Start->CytokineAssay DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis GeneAnalysis->DataAnalysis CytokineAssay->DataAnalysis

References

Application Notes and Protocols for Caesalpinia-Derived Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "delta-Caesalpin" does not correspond to a widely recognized compound in the scientific literature based on current data. It is possible that this is a trivial name, a misnomer, or a less common designation for a compound isolated from the Caesalpinia genus. This document provides detailed information on well-characterized anti-inflammatory agents derived from Caesalpinia species, such as Caesalpinin M2 and ethanolic extracts of Caesalpinia sappan (CSE), which are likely relevant to the user's interest.

Introduction

Compounds isolated from plants of the Caesalpinia genus have demonstrated significant anti-inflammatory properties, making them promising candidates for further research and drug development. These natural products have been shown to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. This document provides an overview of the anti-inflammatory effects of select Caesalpinia-derived agents, detailed protocols for their evaluation, and diagrams of the implicated signaling pathways.

Data Presentation: Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of various agents derived from Caesalpinia species.

Table 1: In Vitro Anti-Inflammatory Activity of Caesalpinia sappan Extract (CSE) and its Constituents

Cell LineInflammatory StimulusAgentConcentrationEffectReference
Primary Human ChondrocytesIL-1β (10 ng/mL)CSE5, 10, 20 µg/mLDose-dependent inhibition of IL-1β, TNF-α, iNOS, and COX-2 mRNA expression.[1][1]
SW1353 ChondrocytesIL-1β (10 ng/mL)CSE5, 10 µg/mLSignificant suppression of NO production to basal levels.[1][1]
THP-1 MacrophagesLPSCSENot specifiedDose-dependent inhibition of IL-1β and TNF-α expression.[1][1]
LPS-stimulated MacrophagesLPSBrazilinNot specifiedInhibition of IL-6 and TNF-α secretion.[2][2]
LPS-stimulated MacrophagesLPSSappanolNot specifiedInhibition of IL-6 and TNF-α secretion; increased secretion of anti-inflammatory IL-10.[2][2]
LPS-stimulated MacrophagesLPSEpisappanolNot specifiedInhibition of IL-6 and TNF-α secretion.[2][2]
IL-1β-stimulated ChondrocytesIL-1βBrazilin, Sappanol, EpisappanolNot specifiedReduction of IL-6 and TNF-α mRNA expression and secretion.[2][2]

Table 2: In Vitro Anti-Inflammatory Activity of Caesalpinin M2

Cell LineInflammatory StimulusAgentEffectReference
LPS-activated bone marrow-derived macrophagesLPSCaesalpinin M2Inhibited the expression of pro-inflammatory cytokines IL-1β and IL-6.[3][3]

Table 3: In Vivo Anti-Inflammatory Activity of Caesalpinia Seed Oil

Animal ModelInflammatory StimulusAgentDoses Tested (oral)EffectReference
RatsCarrageenan-induced paw edemaC. bonducella seed oil100, 200, 400 mg/kgSignificant reduction in paw volume.[4][4]

Signaling Pathways

The anti-inflammatory effects of compounds from Caesalpinia are often mediated through the inhibition of key pro-inflammatory signaling pathways, most notably the NF-κB pathway.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB.[5] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5]

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB_NFkB [label="IκB-NF-κB\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; Proteasome [label="Proteasome\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caesalpinia_Compound [label="Caesalpinia Compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds", fontsize=8, fontcolor="#5F6368"]; TLR4 -> IKK [label="activates", fontsize=8, fontcolor="#5F6368"]; IKK -> IkB_NFkB [label="phosphorylates IκB", fontsize=8, fontcolor="#5F6368"]; IkB_NFkB -> Proteasome [label="ubiquitination", fontsize=8, fontcolor="#5F6368", style=dashed]; Proteasome -> IkB [style=invis]; IkB_NFkB -> NFkB [label="releases", fontsize=8, fontcolor="#5F6368"]; NFkB -> Nucleus [label="translocates to", fontsize=8, fontcolor="#5F6368"]; Nucleus -> Inflammatory_Genes [label="activates", fontsize=8, fontcolor="#5F6368"]; Caesalpinia_Compound -> IKK [label="inhibits", color="#EA4335", style=bold, arrowhead=tee]; Caesalpinia_Compound -> NFkB [label="inhibits\nnuclear translocation", color="#EA4335", style=bold, arrowhead=tee]; } caption: "Inhibition of the NF-κB signaling pathway by Caesalpinia compounds."

Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo assays to assess the anti-inflammatory activity of compounds like those derived from Caesalpinia.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Caesalpinia extract or isolated compound)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for Nitric Oxide (NO) assay

  • MTT reagent for cell viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 18-24 hours.[6]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine and NO analysis.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6][8]

  • Nitric Oxide Measurement: Determine the level of NO in the supernatant by measuring nitrite concentration using the Griess reagent.

  • Cell Viability: Assess the cytotoxicity of the test compound by performing an MTT assay on the remaining cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed RAW 264.7 Macrophages\nin 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; Pretreat [label="Pre-treat with\nCaesalpinia Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS\n(1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Supernatant", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="ELISA for Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; Griess [label="Griess Assay for NO", fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; MTT [label="MTT Assay for\nCell Viability", fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=1]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Pretreat; Pretreat -> Stimulate; Stimulate -> Incubate; Incubate -> Collect; Collect -> Analyze; Analyze -> ELISA [label="Cytokines", fontsize=8, fontcolor="#5F6368"]; Analyze -> Griess [label="NO", fontsize=8, fontcolor="#5F6368"]; Incubate -> MTT [label="Remaining Cells", fontsize=8, fontcolor="#5F6368", style=dashed]; ELISA -> End; Griess -> End; MTT -> End; } caption: "Experimental workflow for in vitro anti-inflammatory screening."

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in a rat model to evaluate the in vivo anti-inflammatory effects of a test compound.[4][9][10]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound (e.g., Caesalpinia extract or isolated compound)

  • Vehicle for test compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

The compounds derived from Caesalpinia species represent a rich source of potential anti-inflammatory agents. The data and protocols provided herein offer a framework for researchers and drug development professionals to investigate these compounds further. The primary mechanism of action appears to involve the modulation of the NF-κB signaling pathway, leading to a reduction in the expression and secretion of key pro-inflammatory mediators. Further studies are warranted to fully elucidate the therapeutic potential of these natural products in inflammatory diseases.

References

Application Notes and Protocols for Cell-Based Bioactivity Assays of Delta-Caesalpin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Caesalpin, a member of the cassane diterpenoid family isolated from Caesalpinia species, represents a class of natural products with significant therapeutic potential. While specific data on this compound is emerging, related compounds from the Caesalpinia genus have demonstrated a broad range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] This document provides a comprehensive guide to the cell-based assays and protocols necessary to evaluate the bioactivity of this compound and similar natural products. The application notes are designed to offer detailed methodologies for assessing cytotoxicity, anti-inflammatory properties, and anti-cancer mechanisms, along with data presentation guidelines and visualizations of key cellular pathways.

Bioactivity of Compounds from Caesalpinia Genus

Compounds isolated from various Caesalpinia species have shown potent biological effects. For instance, brazilin and sappanchalcone from Caesalpinia sappan are well-documented for their anti-inflammatory and anti-cancer properties.[3][4] These compounds often exert their effects by modulating key signaling pathways such as NF-κB, MAPK, STAT3, and AKT.[5][6] The following table summarizes the reported bioactivities of representative compounds from the Caesalpinia genus, which can serve as a reference for designing experiments for this compound.

Table 1: Summary of Quantitative Bioactivity Data for Compounds from Caesalpinia Species

CompoundBioactivityCell LineAssayIC50 ValueReference
BrazilinAnti-inflammatoryRAW 264.7NO Production10.3 µM[4]
BrazilinAnti-inflammatoryRAW 264.7PGE2 Production12.6 µM[4]
BrazilinAnti-inflammatoryRAW 264.7TNF-α Production87.2 µM[4]
SappanchalconeAnti-inflammatoryRAW 264.7NO Production31.0 µM[4]
Caesalpinin M2Anti-inflammatoryBone marrow-derived macrophagesIL-1β & IL-6 InhibitionNot specified[7]
3-DeoxysappanchalconeAnti-cancerHeLaSRB Assay22.93 µM[8]
3-DeoxysappanchalconeAnti-cancerPC3SRB Assay13.65 µM[8]
C. sappan ExtractAnti-cancerMCF-7MTT Assay48 µg/ml[9]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic effects of a compound on cancer cells and for establishing a therapeutic window by testing against normal cell lines.[10][11]

a) MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT 116, HeLa)

    • Normal human cell lines (e.g., HEK293)

    • DMEM or RPMI-1640 medium with 10% FBS

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Materials:

    • Human cancer cell lines

    • Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM)

    • 96-well plates

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate for 15 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

    • Measure the absorbance at 510 nm.

Anti-inflammatory Assays

These assays are crucial for evaluating the potential of this compound to mitigate inflammatory responses.

a) Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[4]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO production.

b) Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • RAW 264.7 cells or human THP-1 macrophages[6]

    • LPS

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • 96-well plates

  • Protocol:

    • Follow steps 1-4 of the NO production assay.

    • Use the collected cell culture supernatant to perform the ELISA according to the manufacturer's instructions for each cytokine.

Anti-cancer Mechanism Assays

a) Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry.

b) Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • Propidium Iodide (PI)

    • RNase A

    • Ethanol (70%)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.

G Figure 1: General Experimental Workflow for Bioactivity Screening cluster_0 Initial Screening cluster_1 Anti-inflammatory Evaluation cluster_2 Anti-cancer Mechanism cluster_3 Data Analysis & Conclusion Start This compound Cytotoxicity Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Inflammatory_Assays Anti-inflammatory Assays (NO, Cytokines) IC50->Inflammatory_Assays Mechanism_Assays Mechanism of Action Assays (Apoptosis, Cell Cycle) IC50->Mechanism_Assays Data_Analysis Data Analysis Inflammatory_Assays->Data_Analysis Mechanism_Assays->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: General workflow for screening the bioactivity of this compound.

G Figure 2: Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription DeltaCaesalpin This compound DeltaCaesalpin->IKK Inhibits DeltaCaesalpin->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by this compound.

G Figure 3: Overview of Apoptosis Induction Pathway DeltaCaesalpin This compound Mitochondria Mitochondria DeltaCaesalpin->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols for δ-Caesalpin in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of δ-Caesalpin, a cassane diterpenoid, in the field of antimicrobial research. While direct and extensive studies on the antimicrobial properties of δ-Caesalpin are limited in publicly available literature, this document synthesizes information from related compounds and provides generalized protocols for its evaluation.

1. Introduction to δ-Caesalpin

δ-Caesalpin is a cassane-type diterpenoid, a class of natural products known for a wide range of biological activities.[1][2] It is found in plants of the Caesalpinia genus, which are widely distributed in tropical regions and have been extensively used in traditional medicine to treat various ailments, including infections.[1][3] While research has identified numerous cassane diterpenoids with promising antimicrobial, anti-inflammatory, and anticancer properties, δ-Caesalpin itself remains a less-studied compound in the context of antimicrobial research.[2][4]

The investigation into the antimicrobial potential of δ-Caesalpin is warranted based on the established activity of structurally similar compounds isolated from the same genus. These notes offer a foundational guide for researchers looking to explore the antimicrobial efficacy and mechanism of action of δ-Caesalpin.

2. Antimicrobial Activity of Related Cassane Diterpenoids

Table 1: Minimum Inhibitory Concentration (MIC) of Benthaminin 1 [5]

CompoundBacterial StrainMIC (µM)MIC (µg/mL)
Benthaminin 1Staphylococcus aureus47.817.5
Benthaminin 1Micrococcus flavus47.817.5

Note: The molecular weight of benthaminin 1 (C20H28O5) is 364.44 g/mol .

3. Detailed Experimental Protocols

The following are generalized protocols for assessing the antimicrobial properties of a pure compound like δ-Caesalpin, based on standard methodologies in microbiology.

3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • δ-Caesalpin

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile pipettes and tips

  • Control antibiotics (e.g., ampicillin, ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of δ-Caesalpin Stock Solution: Dissolve δ-Caesalpin in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add a specific volume of the δ-Caesalpin stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a solvent control (broth with bacteria and the highest concentration of DMSO used).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of δ-Caesalpin at which no visible growth (turbidity) is observed.

  • MBC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

3.2. Investigation of Mechanism of Action: Membrane Permeability Assay

This protocol provides a method to assess if δ-Caesalpin disrupts the bacterial cell membrane, a common mechanism for antimicrobial compounds.

Materials:

  • Bacterial suspension at mid-log phase

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation and wash twice with PBS. Resuspend the bacterial pellet in PBS.

  • Treatment: Add δ-Caesalpin at its MIC and 2x MIC to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated bacteria).

  • Staining: Add SYTOX Green to each sample to a final concentration of 5 µM.

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~520 nm). A significant increase in fluorescence indicates membrane damage, as SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

4. Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic_mbc Susceptibility Testing cluster_moa Mechanism of Action Study prep_compound Prepare δ-Caesalpin Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculation prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic plating_mbc Plate on Agar read_mic->plating_mbc membrane_assay Membrane Permeability Assay read_mic->membrane_assay dna_binding DNA Binding Assay read_mic->dna_binding enzyme_inhibition Enzyme Inhibition Assay read_mic->enzyme_inhibition incubation_mbc Incubation (24h) plating_mbc->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc

Caption: Workflow for antimicrobial evaluation of δ-Caesalpin.

4.2. Hypothetical Signaling Pathway of Antimicrobial Action

antimicrobial_pathway cluster_cell Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane leakage Ion Leakage cell_membrane->leakage dna DNA inhibition_synthesis Inhibition of Synthesis dna->inhibition_synthesis ribosome Ribosome ribosome->inhibition_synthesis enzymes Essential Enzymes inhibition_function Inhibition of Function enzymes->inhibition_function delta_caesalpin δ-Caesalpin delta_caesalpin->cell_wall Interaction delta_caesalpin->cell_membrane Disruption delta_caesalpin->dna Binding delta_caesalpin->ribosome Binding delta_caesalpin->enzymes Inhibition disruption Disruption cell_death Cell Death leakage->cell_death inhibition_synthesis->cell_death inhibition_function->cell_death

References

Establishing a delta-Caesalpin Standard for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Caesalpin, a cassane diterpenoid, represents a promising candidate for therapeutic development, particularly in the realm of inflammatory diseases. As research into this compound intensifies, the need for standardized protocols and application notes becomes paramount to ensure data reproducibility and comparability across different laboratories. This document provides a detailed framework for the investigation of this compound, focusing on its anti-inflammatory properties. The methodologies outlined herein are based on established protocols for the broader class of cassane diterpenoids and are intended to serve as a foundational standard for future research.

Biochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValue
Molecular Formula C₂₀H₃₀O₆
Molecular Weight 366.4 g/mol
IUPAC Name (1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol
Class Cassane Diterpenoid

Application Note 1: Assessment of Anti-Inflammatory Activity

This application note describes a standard in vitro assay to quantify the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_delta Add this compound (various conc.) incubate_24h->add_delta incubate_1h Incubate for 1h add_delta->incubate_1h add_lps Stimulate with LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_assay Griess Assay for Nitrite Concentration collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % NO Inhibition and IC50 measure_absorbance->calculate_inhibition

Workflow for assessing the anti-inflammatory activity of this compound.
Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve final concentrations for testing.

  • After the 24-hour incubation, replace the medium with fresh medium containing the desired concentrations of this compound.

  • Incubate the plate for 1 hour.

  • Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for an additional 24 hours.

3. Nitrite Quantification (Griess Assay):

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample from the standard curve.

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Nitrite in treated sample / Nitrite in LPS-stimulated control)] x 100

  • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the concentration of this compound.

Expected Data Presentation

The quantitative data from this assay should be presented in a clear, tabular format to allow for easy comparison.

CompoundIC₅₀ for NO Inhibition (µM)
This compound Experimental Value
Positive Control (e.g., Dexamethasone) Experimental Value

Application Note 2: Investigating the Mechanism of Action via the NF-κB Signaling Pathway

Based on studies of structurally related cassane diterpenoids, it is hypothesized that the anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] This pathway is a critical regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Proposed Signaling Pathway

Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Protocol: Western Blot for IκBα Degradation

To investigate the effect of this compound on the NF-κB pathway, the degradation of its inhibitory protein, IκBα, can be assessed by Western blot.

1. Cell Lysis and Protein Quantification:

  • Following treatment with this compound and/or LPS as described in the NO assay protocol, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the IκBα band intensity to the corresponding housekeeping protein band intensity.

  • Compare the levels of IκBα in this compound-treated cells to the LPS-stimulated control. A preservation of IκBα levels in the presence of LPS would indicate inhibition of the NF-κB pathway.

Conclusion

The protocols and application notes presented here provide a standardized approach for the preclinical evaluation of this compound as an anti-inflammatory agent. By adopting these methodologies, researchers can generate robust and comparable data, thereby accelerating the understanding of this compound's therapeutic potential and facilitating its journey through the drug development pipeline. Further investigations into its effects on other inflammatory pathways, such as the MAPK cascade, and in vivo studies are warranted to build a comprehensive pharmacological profile of this promising natural product.

References

Application Notes and Protocols for Caesalpinia spinosa Extracts in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "delta-Caesalpin" does not correspond to a standardly recognized compound in the available scientific literature. The following information pertains to extracts derived from Caesalpinia spinosa (also known as Tara), which have shown significant promise in the development of targeted drug delivery systems, particularly in cancer therapy.

Application Notes

Extracts from the pods of Caesalpinia spinosa are rich in bioactive compounds, primarily gallotannins and other polyphenols, which exhibit a range of therapeutic properties including antitumor, antioxidant, and immunomodulatory effects.[1][2] These extracts, notably a standardized ethanol extract referred to as P2Et, have demonstrated cytotoxicity against various cancer cell lines and have the potential to enhance the efficacy of conventional chemotherapeutic agents.[3] The development of targeted drug delivery systems utilizing these extracts aims to improve their bioavailability, selectively deliver them to tumor sites, and minimize off-target effects.

Key Applications:

  • Adjuvant Cancer Therapy: Caesalpinia spinosa extracts can be used in combination with conventional chemotherapy drugs like doxorubicin. The extracts have been shown to have a synergistic effect, potentially overcoming multidrug resistance in cancer cells.[3]

  • Targeted Nanoparticle Formulations: The bioactive compounds from Caesalpinia spinosa can be encapsulated within nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles) to improve their solubility, stability, and pharmacokinetic profile.[1] These nanoparticles can be further functionalized with targeting ligands to achieve specific delivery to cancer cells.

  • Immunomodulatory Formulations: The immunomodulatory properties of the extracts can be harnessed to stimulate an anti-tumor immune response.[1][2]

Mechanism of Action:

The antitumor effects of Caesalpinia spinosa extracts are multifaceted. They have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms that involve an increase in intracellular calcium, reticulum stress, and the induction of autophagy.[1] Furthermore, the extracts can enhance the expression of calreticulin, a protein that plays a role in the immunogenic cell death pathway, suggesting a role in activating the adaptive immune system against tumors.[3] Some compounds isolated from the Caesalpinia genus have also been shown to interact with key cancer therapeutic targets like tyrosine kinase (TK), vascular endothelial growth factor (VEGF), and matrix metalloproteinases (MMP).[4]

Quantitative Data Summary

ParameterValueCell Line/ModelSource
Extraction Yield (Aqueous) 14.93 ± 0.31%Dried fruits of C. spinosa[5]
IC50 of delta12-PGJ2 (related class) 0.70 µMSmall cell lung cancer[6]
IC50 of delta12-PGJ2 (related class) 3.30 µMDDP-resistant melanoma[6]
Maximum Tolerated Dose (P2Et Extract) 600 mg/dayHealthy human volunteers[1][2]

Experimental Protocols

Protocol 1: Preparation of a Standardized Ethanol Extract (P2Et) from Caesalpinia spinosa

Objective: To prepare a standardized ethanol extract from the pods of Caesalpinia spinosa for use in drug delivery formulations.

Materials:

  • Dried pods of Caesalpinia spinosa

  • Ethanol (96%)

  • Ethyl acetate

  • Silica gel

  • Recirculating percolator

  • Vacuum evaporator

  • Grinder

Procedure:

  • Dry fresh pods of Caesalpinia spinosa under airflow in a solar oven at 35°C.

  • Grind the dried pods to obtain a fine plant material.

  • Extract the ground plant material with 96% ethanol using a recirculating percolator.

  • Concentrate the resulting ethanol crude extract under vacuum.

  • The concentrated extract is then trapped on silica gel, and any excess humidity is removed at 25°C.

  • Fractionate the ethanol extract with ethyl acetate to yield the P2Et extract.

  • Standardize the final extract according to established guidelines for herbal drugs.

Protocol 2: Formulation of Caesalpinia spinosa Extract-Loaded Lipid Nanoparticles

Objective: To encapsulate the Caesalpinia spinosa extract into lipid nanoparticles to improve its delivery characteristics.

Materials:

  • Standardized Caesalpinia spinosa extract

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid) - for Nanostructured Lipid Carriers (NLCs)

  • Emulsifier/surfactant (e.g., Polysorbate 80)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid (and liquid lipid for NLCs) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse the standardized Caesalpinia spinosa extract in the molten lipid phase under constant stirring.

  • Aqueous Phase Preparation: Heat the purified water containing the emulsifier to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer.

  • Nanoparticle Formation: Continue the homogenization for a specified period to form a hot oil-in-water nanoemulsion.

  • Cooling and Solidification: Allow the hot nanoemulsion to cool down to room temperature under gentle stirring, leading to the solidification of the lipid droplets and the formation of lipid nanoparticles.

  • Purification (Optional): The nanoparticle suspension can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated extract.

Protocol 3: In Vitro Cytotoxicity Assay of Extract-Loaded Nanoparticles

Objective: To evaluate the cytotoxic activity of the formulated Caesalpinia spinosa extract-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., breast cancer, melanoma)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Caesalpinia spinosa extract-loaded nanoparticles

  • Control nanoparticles (without extract)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the extract-loaded nanoparticles. Include wells with control nanoparticles and untreated cells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Anti-Cancer Mechanism of Caesalpinia spinosa Extract Caesalpinia spinosa Extract Caesalpinia spinosa Extract Cancer Cell Cancer Cell Caesalpinia spinosa Extract->Cancer Cell Increase Intracellular Ca++ Increase Intracellular Ca++ Cancer Cell->Increase Intracellular Ca++ Reticulum Stress Reticulum Stress Cancer Cell->Reticulum Stress Calreticulin Expression Calreticulin Expression Cancer Cell->Calreticulin Expression Increase Intracellular Ca++->Reticulum Stress Autophagy Autophagy Reticulum Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Immunogenic Cell Death Immunogenic Cell Death Immunogenic Cell Death->Apoptosis Calreticulin Expression->Immunogenic Cell Death

Caption: Proposed anti-cancer signaling pathway of Caesalpinia spinosa extract.

Workflow for Formulation and Testing of Targeted Nanoparticles cluster_formulation Formulation cluster_testing Testing C. spinosa Extract C. spinosa Extract Encapsulation Encapsulation C. spinosa Extract->Encapsulation Nanoparticle Matrix Nanoparticle Matrix Nanoparticle Matrix->Encapsulation Targeting Ligand Targeting Ligand Surface Functionalization Surface Functionalization Targeting Ligand->Surface Functionalization Encapsulation->Surface Functionalization Targeted Nanoparticle Targeted Nanoparticle Surface Functionalization->Targeted Nanoparticle In Vitro Characterization In Vitro Characterization Targeted Nanoparticle->In Vitro Characterization Cell Culture Studies Cell Culture Studies In Vitro Characterization->Cell Culture Studies In Vivo Animal Models In Vivo Animal Models Cell Culture Studies->In Vivo Animal Models

Caption: Experimental workflow for developing targeted nanoparticles.

Synergistic Effect of C. spinosa Extract with Chemotherapy C. spinosa Extract C. spinosa Extract Multidrug Resistance Multidrug Resistance C. spinosa Extract->Multidrug Resistance overcomes Enhanced Cytotoxicity Enhanced Cytotoxicity C. spinosa Extract->Enhanced Cytotoxicity Chemotherapy (e.g., Doxorubicin) Chemotherapy (e.g., Doxorubicin) Cancer Cell Cancer Cell Chemotherapy (e.g., Doxorubicin)->Cancer Cell Chemotherapy (e.g., Doxorubicin)->Enhanced Cytotoxicity Cancer Cell->Multidrug Resistance can develop

Caption: Logical diagram of synergistic anti-cancer effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing δ-Caesalpin Extraction from Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of δ-Caesalpin extraction from Caesalpinia species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and purity of δ-Caesalpin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is δ-Caesalpin and in which Caesalpinia species is it found?

A1: δ-Caesalpin is a cassane-type diterpenoid, a class of natural products found in various plants of the Caesalpinia genus.[1][2][3][4][5] These compounds are known for their diverse biological activities.[4][5] Species of the Caesalpinia genus are widely distributed in tropical and subtropical regions and have been used in traditional medicine.[1][4]

Q2: What are the general physicochemical properties of δ-Caesalpin?

A2: δ-Caesalpin has a molecular weight of 366.4 g/mol .[6] As a cassane diterpenoid, it is expected to be soluble in organic solvents such as methanol, ethanol, and chloroform, and have limited solubility in water. The stability of terpene lactones, a structural feature that can be present in cassane diterpenes, is often pH and temperature-dependent, with greater stability in acidic conditions.[7]

Q3: Which extraction methods are suitable for obtaining δ-Caesalpin?

A3: Several extraction methods can be employed, with the choice depending on the available equipment, scale of extraction, and desired purity. Common methods for extracting cassane diterpenes from Caesalpinia species include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields but may expose the extract to prolonged heat.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance solvent penetration and can reduce extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction.

Q4: How can I quantify the yield of δ-Caesalpin in my extract?

A4: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a common and effective method for the quantification of diterpenes.[8][9][10][11] A validated HPLC-DAD method allows for the separation and quantification of δ-Caesalpin from other components in the crude extract.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of δ-Caesalpin.

Problem Potential Cause Recommended Solution
Low δ-Caesalpin Yield 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing δ-Caesalpin. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 3. Poor Plant Material Quality: The concentration of δ-Caesalpin can vary depending on the plant's age, origin, and storage conditions. 4. Degradation of δ-Caesalpin: The compound may be degrading due to excessive heat or unfavorable pH.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform). A mixture of solvents may also be effective. Cassane diterpenes are generally soluble in common organic solvents.[12] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For heat-sensitive compounds, consider methods like UAE or maceration at room temperature. 3. Material Verification: Ensure the plant material is properly identified, dried, and stored. Use freshly ground material to maximize surface area. 4. Stability Considerations: Avoid prolonged exposure to high temperatures. If possible, maintain a slightly acidic pH during extraction, as some terpene lactones are more stable under these conditions.[7]
Formation of Emulsions during Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Break the Emulsion: Try adding a saturated brine solution (salting out), filtering the emulsion through a bed of celite, or adding a small amount of a different organic solvent to change the polarity.[13] 2. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking.[13]
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds. 2. Complex Plant Matrix: Caesalpinia species contain a diverse array of phytochemicals.[1][2]1. Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract between immiscible solvents of different polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. 2. Chromatographic Purification: Use column chromatography (e.g., silica gel, Sephadex) to separate δ-Caesalpin from other co-extracted compounds.
Difficulty in Identifying Layers during Liquid-Liquid Extraction 1. Similar Densities of Solvents. 2. Dark Color of the Extract Obscuring the Interface. 1. Add a Small Amount of Water: Add a few drops of water to see which layer it joins; the water will go into the aqueous layer.[14] 2. Use a Light Source: Shine a flashlight through the separatory funnel to help visualize the interface.[14] Adding a small amount of a solid adsorbent like charcoal that settles at the interface can also help.[14]

Data Presentation

Table 1: Comparison of Extraction Methods for Cassane Diterpenes from Caesalpinia Species (Hypothetical Data)

Extraction Method Solvent Temperature (°C) Time (h) Relative Yield of δ-Caesalpin (%) Notes
MacerationMethanol254865Simple but may be less efficient.
Soxhlet ExtractionEthanol781285Higher yield but potential for thermal degradation.
Ultrasound-AssistedEthanol50190Faster and more efficient at lower temperatures.
Microwave-AssistedMethanol800.595Very rapid but requires specialized equipment and careful temperature control.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of δ-Caesalpin
  • Sample Preparation:

    • Dry the plant material (Caesalpinia species) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethanol (or another optimized solvent).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 1 hour at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying and Storage:

    • Dry the concentrated extract in a vacuum oven to obtain the crude extract.

    • Store the crude extract at 4°C in a desiccator.

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
  • Redissolving the Crude Extract:

    • Dissolve the crude extract obtained from Protocol 1 in a mixture of methanol and water (e.g., 9:1 v/v).

  • Sequential Partitioning:

    • Transfer the solution to a separatory funnel.

    • Perform sequential extractions with solvents of increasing polarity:

      • First, partition three times with hexane (or petroleum ether) to remove non-polar compounds.

      • Next, partition the aqueous-methanolic layer three times with chloroform (or dichloromethane) to extract compounds of intermediate polarity, including many cassane diterpenes.

      • Finally, partition the remaining aqueous layer three times with ethyl acetate.

  • Solvent Removal:

    • Collect each of the organic fractions separately.

    • Concentrate each fraction using a rotary evaporator.

  • Analysis:

    • Analyze each fraction by HPLC-DAD to determine the fraction containing the highest concentration of δ-Caesalpin.

Visualizations

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Caesalpinia Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE with Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc HPLC-DAD Analysis column_chromatography->hplc pure_compound Pure δ-Caesalpin hplc->pure_compound

Caption: Workflow for the extraction and purification of δ-Caesalpin.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low δ-Caesalpin Yield? cause1 Inappropriate Solvent start->cause1 Yes cause2 Suboptimal Parameters (Time/Temp) start->cause2 Yes cause3 Poor Plant Material start->cause3 Yes cause4 Compound Degradation start->cause4 Yes end Optimal Yield Achieved start->end No solution1 Optimize Solvent System cause1->solution1 solution2 Optimize Extraction Parameters cause2->solution2 solution3 Verify Plant Material cause3->solution3 solution4 Ensure Mild Conditions (Temp/pH) cause4->solution4 solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate solution4->start Re-evaluate

Caption: Troubleshooting logic for low δ-Caesalpin yield.

References

Technical Support Center: δ-Caesalpin Bioassay Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for δ-Caesalpin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of δ-Caesalpin for bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization and use of δ-Caesalpin in your experiments.

IssuePossible Cause(s)Recommended Solution(s)
δ-Caesalpin powder will not dissolve in my aqueous buffer. δ-Caesalpin is a hydrophobic cassane diterpene with poor water solubility.It is highly recommended to first dissolve δ-Caesalpin in an organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[1][2]
My compound precipitates out of solution when I add the DMSO stock to my cell culture medium. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to "crash out." The final concentration of DMSO in your assay may be too low to maintain solubility.1. Perform a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform serial dilutions, gradually increasing the proportion of the aqueous component.[2] 2. Optimize the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[3] Ensure your final DMSO concentration is sufficient to keep δ-Caesalpin in solution at the desired working concentration. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. 3. Warm the medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.[4]
I am observing inconsistent results between experiments. This could be due to inconsistent preparation of the compound solutions, degradation of the compound, or precipitation in the final working solution.1. Prepare fresh working solutions for each experiment: Do not store diluted working solutions in aqueous buffers. 2. Ensure complete dissolution of the stock solution: Before making dilutions, ensure your DMSO stock solution is completely dissolved. Gentle warming in a 37°C water bath and vortexing can help.[4] 3. Visually inspect for precipitation: Before adding the final working solution to your assay, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution strategy or lower the final concentration.
I am concerned about the toxicity of the solvent in my bioassay. High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with the assay results.The final concentration of DMSO in cell-based assays should ideally be kept below 0.5%, and preferably at 0.1%, to avoid solvent-induced effects.[3][4] Always include a vehicle control with the same solvent concentration as your experimental samples to account for any solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve δ-Caesalpin for in vitro bioassays?

A1: Based on its hydrophobic nature as a cassane diterpene, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2] For certain applications, ethanol can also be used.[1] δ-Caesalpin is practically insoluble in water and aqueous buffers like PBS.[1]

Q2: How should I store the δ-Caesalpin stock solution?

A2: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[3]

Q3: What is a typical starting concentration for δ-Caesalpin in a bioassay?

A3: The optimal concentration will depend on the specific bioassay and cell type. For cytotoxicity assays with cassane diterpenes, initial screening concentrations often range from 1 µM to 50 µM.[5][6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific assay.

Q4: Can I use sonication to help dissolve δ-Caesalpin?

A4: Yes, sonication in a water bath can be used to aid in the dissolution of δ-Caesalpin in the initial solvent, particularly if you observe any particulate matter.[8]

Quantitative Solubility Data

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)> 25 mg/mL (> 50 mM)Recommended for high-concentration stock solutions.[1]
Ethanol (100%)~ 10 mg/mL (~ 20 mM)Can be used as an alternative to DMSO.[1]
Methanol (100%)~ 5 mg/mL (~ 10 mM)Lower solubility compared to DMSO and ethanol.
WaterInsolubleNot suitable for initial dissolution.[1]
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for initial dissolution.[1]

Note: These values are estimates and should be confirmed empirically. The molecular weight of δ-Caesalpin is approximately 344.4 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of δ-Caesalpin in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

  • δ-Caesalpin powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need approximately 3.44 mg of δ-Caesalpin (Mass = Molarity × Molecular Weight × Volume).

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of δ-Caesalpin.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the δ-Caesalpin powder.

  • Dissolve the compound: Vortex the tube for at least 30 seconds to dissolve the powder completely. If needed, gently warm the solution in a 37°C water bath for a few minutes and vortex again.[4] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the dilution of the DMSO stock solution into a complete cell culture medium to prepare the final working solutions.

Materials:

  • 10 mM δ-Caesalpin stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM δ-Caesalpin stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the complete cell culture medium (e.g., 10 µL of stock into 90 µL of medium).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the pre-warmed cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 1 mM intermediate solution, add 100 µL of the 1 mM solution to 9.9 mL of the complete cell culture medium. The final DMSO concentration will be 0.1%.

  • Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.

  • Use Immediately: It is best to use the freshly prepared working solutions immediately for your experiments.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Bioassays

The following diagram illustrates a general workflow for preparing δ-Caesalpin for use in cell-based bioassays.

G cluster_prep Solution Preparation cluster_assay Assay Preparation A Weigh δ-Caesalpin Powder B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Store at -20°C / -80°C B->C D Thaw Stock Solution C->D For each experiment E Prepare Working Solution (Dilute in Culture Medium) D->E F Add to Cells in Assay Plate E->F G Measure Endpoint (e.g., Cell Viability, Cytokine Levels) F->G Incubate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory LPS LPS LPS->TLR4 delta_Caesalpin δ-Caesalpin delta_Caesalpin->IKK Inhibits G cluster_apoptosis Apoptosis Cascade delta_Caesalpin δ-Caesalpin p53 p53 delta_Caesalpin->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

References

addressing delta-Caesalpin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered during experiments with delta-Caesalpin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions regarding the stability and handling of this compound in a laboratory setting.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation often indicates solubility issues. This compound, like many diterpenoids, can have limited aqueous solubility.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using an appropriate solvent. While classified as "soluble," this often refers to solubility in organic solvents like methanol, ethanol, or DMSO. For aqueous buffers, it may be necessary to first dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before dilution.

    • Concentration: The concentration of your stock solution may be too high. Try preparing a more dilute solution.

    • Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may help dissolve the precipitate. However, be cautious as excessive heat can lead to degradation.

    • pH Adjustment: The pH of your solution can impact the solubility of this compound. Experiment with slight adjustments to the pH of your buffer, if your experimental protocol allows.

Q2: I am observing a loss of this compound potency or concentration over a short period. What are the likely causes?

A2: A rapid loss of potency suggests degradation. Several factors can contribute to the degradation of cassane diterpenoids.

  • Troubleshooting Steps:

    • pH Stability: Cassane diterpenoids can be susceptible to degradation under strongly acidic or basic conditions. One potential acid-catalyzed degradation pathway involves the aromatization of the C-ring.[1] Ensure the pH of your experimental medium is within a stable range for your compound, ideally close to neutral unless otherwise required.

    • Light Exposure: Protect your solutions from direct light. Photodegradation can occur, so use amber vials or cover your containers with aluminum foil.

    • Oxidation: this compound may be susceptible to oxidation. Avoid vigorous shaking or vortexing that might introduce excessive oxygen. Consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

    • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles by aliquoting your stock solutions.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Storage Recommendations:

    • Solid Form: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.

    • In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

A4: Unexpected peaks are likely degradation products or impurities.

  • Troubleshooting Steps:

    • Forced Degradation Analysis: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradants. Analysis of these stressed samples by HPLC-MS can help identify the unexpected peaks in your experimental samples.

    • Purity Check: Ensure the initial purity of your this compound. If possible, obtain a certificate of analysis from the supplier.

    • Method Specificity: Verify that your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[2][3][4]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound based on typical results from forced degradation studies of cassane diterpenoids. These values are illustrative and may not represent the actual degradation profile of this compound.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C15-25%Aromatized C-ring derivatives, hydrolyzed esters
Alkaline Hydrolysis 0.1 M NaOH8 hoursRoom Temp20-30%Epimers, hydrolyzed esters
Oxidation 3% H₂O₂24 hoursRoom Temp10-20%Hydroxylated or epoxidized derivatives
Thermal Degradation Dry Heat48 hours80°C5-15%Isomers, products of dehydration
Photodegradation UV Light (254 nm)72 hoursRoom Temp10-15%Photorearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer the solid this compound to a vial and place it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) for 72 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples and a control (unstressed) sample using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column Selection: A C18 reversed-phase column is a common choice for diterpenoids. (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220-280 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This includes analyzing the samples from the forced degradation study to demonstrate the separation of degradation products from the parent compound.

Visualizations

degradation_pathway delta_Caesalpin This compound (Cassane Diterpenoid) aromatized_product Aromatized C-Ring Derivative delta_Caesalpin->aromatized_product Acidic Conditions (e.g., 0.1 M HCl) hydrolyzed_product Hydrolyzed Product (e.g., ester cleavage) delta_Caesalpin->hydrolyzed_product Basic Conditions (e.g., 0.1 M NaOH) oxidized_product Oxidized Product (e.g., Hydroxylation) delta_Caesalpin->oxidized_product Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound under stress conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stress_conditions Acid, Base, Oxidation, Heat, Light hplc_ms Stability-Indicating HPLC-MS stress_conditions->hplc_ms pathway Identify Degradation Products & Pathways hplc_ms->pathway method Validate Analytical Method hplc_ms->method start This compound Sample start->stress_conditions

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_tree cluster_solubility Precipitation / Cloudiness cluster_degradation Loss of Potency / Extra Peaks issue Experimental Issue Observed check_solvent Check Solvent System (e.g., use DMSO co-solvent) issue->check_solvent Solubility Issue protect_light Protect from Light issue->protect_light Degradation Suspected check_conc Lower Concentration check_solvent->check_conc check_ph Adjust pH check_conc->check_ph control_temp Control Temperature (Store at -20°C or -80°C) protect_light->control_temp control_ph Check pH of Medium control_temp->control_ph check_oxidation Minimize Oxygen Exposure control_ph->check_oxidation

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: δ-Caesalpin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of δ-Caesalpin using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification protocol for δ-Caesalpin?

A1: A common starting point for the purification of diterpenes like δ-Caesalpin involves a multi-step chromatographic approach.[1] A typical workflow begins with extraction from the plant source, followed by a preliminary separation using a less expensive technique like flash chromatography on silica gel. This is often followed by a higher resolution purification step such as High-Performance Liquid Chromatography (HPLC), frequently using a reversed-phase column (e.g., C18).[1][2]

Q2: What are the most common chromatographic techniques used for purifying natural products like δ-Caesalpin?

A2: A variety of chromatographic methods are employed for the purification of natural products.[3] The choice depends on the properties of the target compound and the complexity of the mixture. Commonly used techniques include:

  • Normal-Phase Chromatography: Often using silica gel, this technique separates compounds based on polarity.[2]

  • Reversed-Phase Chromatography (RPC): This is a widely used technique that separates molecules based on their hydrophobicity.[2]

  • Ion-Exchange Chromatography (IEX): This method is suitable for charged molecules and separates them based on their net charge.[2]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size.[2]

For diterpenes, a combination of normal-phase and reversed-phase chromatography is often effective.[1]

Q3: How can I monitor the purity of my δ-Caesalpin fractions?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of your column chromatography and assessing the purity of fractions. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.[4][5]

Troubleshooting Guide

Problem 1: Poor Separation of δ-Caesalpin from Impurities

Symptoms:

  • Co-elution of δ-Caesalpin with other compounds.

  • Broad peaks in the chromatogram.

  • Overlapping spots on TLC plates.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Stationary Phase The selectivity of the column is crucial for good separation.[6] If using normal-phase (silica gel), consider switching to a reversed-phase (C18) column or vice-versa to exploit different separation mechanisms.[1]
Incorrect Mobile Phase Composition The composition of the mobile phase (solvent system) directly impacts the separation.[7] Systematically vary the solvent polarity. For normal-phase, you might adjust the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). For reversed-phase, common mobile phases are mixtures of water and acetonitrile or methanol.
Gradient Elution Not Optimized For complex mixtures, a gradient elution (where the mobile phase composition changes over time) can significantly improve resolution.[8] Experiment with different gradient profiles (linear, step-wise).
Column Overloading Loading too much sample onto the column can lead to poor separation. Reduce the amount of sample loaded or use a larger column.
Poor Column Packing An improperly packed column can result in channeling and band broadening.[7] Ensure the column is packed uniformly.
Problem 2: δ-Caesalpin Degradation During Purification

Symptoms:

  • Low overall yield of δ-Caesalpin.

  • Appearance of new, unexpected peaks in the chromatogram or spots on the TLC plate over time.

  • Loss of biological activity in the purified fractions.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Instability on Silica Gel Some natural products can degrade on acidic silica gel.[9] You can test for stability by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if degradation products have formed. If unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.
pH Instability The pH of your mobile phase can affect the stability of your compound.[10] If you suspect pH-related degradation, try buffering your mobile phase to a neutral pH.
Temperature Sensitivity Some compounds are sensitive to heat. While less common in standard chromatography, ensure your purification is performed at room temperature unless you have evidence that cooling is necessary.
Oxidation If your compound is prone to oxidation, consider degassing your solvents and adding an antioxidant (if compatible with your downstream applications).
Problem 3: No δ-Caesalpin Detected in Eluted Fractions

Symptoms:

  • The expected peak for δ-Caesalpin is absent in the chromatogram.

  • The compound is not observed in any of the collected fractions when analyzed by TLC or HPLC.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Compound is Irreversibly Bound to the Column This can happen if the mobile phase is not strong enough to elute the compound. Try increasing the polarity of your mobile phase significantly (a "strip wash") to see if the compound can be recovered.[11]
Compound Decomposed on the Column As mentioned in Problem 2, the compound may have degraded entirely.[9]
Compound Eluted in the Void Volume (Solvent Front) If the mobile phase is too strong, the compound may elute very quickly with the solvent front.[9][11] Check the very first fractions collected.
Detection Issues Ensure your detector is set to a wavelength where δ-Caesalpin absorbs, or that your detection method is appropriate for the compound.
Precipitation on the Column The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure your sample is fully dissolved in the initial mobile phase before loading.

Experimental Protocols

General Protocol for Column Chromatography Purification of a Diterpene-Rich Extract

This protocol is a general guideline and should be optimized for δ-Caesalpin.

  • Preparation of the Crude Extract:

    • The plant material is first dried and ground.

    • Extraction is typically performed by maceration or Soxhlet extraction with a suitable solvent like ethanol or methanol.[12]

    • The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Fractionation by Flash Chromatography (Normal Phase):

    • A glass column is packed with silica gel as the stationary phase.

    • The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

    • The column is eluted with a solvent system of increasing polarity, for example, a gradient of hexane and ethyl acetate.

    • Fractions are collected and analyzed by TLC to identify those containing δ-Caesalpin.

    • Fractions with similar TLC profiles are pooled.

  • Purification by Preparative HPLC (Reversed Phase):

    • The pooled fractions from the previous step are concentrated.

    • The concentrate is dissolved in a suitable solvent (e.g., methanol) and filtered.

    • The sample is injected into a preparative HPLC system equipped with a C18 column.

    • A gradient elution is often used, for example, starting with a higher percentage of water and gradually increasing the percentage of an organic solvent like acetonitrile or methanol.

    • The elution of compounds is monitored by a UV detector.

    • Fractions corresponding to the δ-Caesalpin peak are collected.

    • The purity of the collected fractions is confirmed by analytical HPLC.

Data Presentation

Table 1: Example Data from a Diterpene Purification Protocol

This table presents hypothetical data to illustrate how quantitative results can be summarized. Actual results for δ-Caesalpin will vary.

Purification Step Starting Material (g) Product Mass (mg) Yield (%) Purity (%)
Crude Ethanol Extract100--~5
Flash Chromatography (Silica Gel)108008.0~60
Preparative HPLC (C18)2009547.5>98

Data is illustrative and not from a specific study on δ-Caesalpin.

Visualizations

experimental_workflow start Plant Material extraction Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography (Silica Gel) crude_extract->flash_chrom fraction_collection Fraction Collection & Pooling flash_chrom->fraction_collection hplc_purification Preparative HPLC (Reversed-Phase C18) fraction_collection->hplc_purification analysis Purity Analysis (TLC, HPLC) fraction_collection->analysis pure_compound Pure δ-Caesalpin hplc_purification->pure_compound hplc_purification->analysis

Caption: A typical experimental workflow for the purification of δ-Caesalpin.

troubleshooting_logic start Poor Separation cause1 Incorrect Mobile Phase? start->cause1 cause2 Inappropriate Stationary Phase? start->cause2 cause3 Column Overloaded? start->cause3 solution1 Optimize Solvent Ratio / Gradient cause1->solution1 solution2 Switch to Different Column (e.g., RP-18 or Silica) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for addressing poor chromatographic separation.

References

Technical Support Center: Enhancing the Bioavailability of delta-Caesalpin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for delta-Caesalpin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of this cassane diterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a cassane-type diterpenoid, a class of natural products isolated from plants of the Caesalpinia genus. These compounds, including this compound, have shown a wide range of biological activities in preclinical studies, such as anti-inflammatory, antimalarial, antiviral, and antitumor effects.

Q2: What are the main challenges in achieving adequate oral bioavailability for this compound?

Like many diterpenoids, this compound is a lipophilic molecule and is expected to have low aqueous solubility. Poor solubility is a major factor limiting the dissolution of a drug in the gastrointestinal fluids, which is a prerequisite for its absorption and, consequently, its oral bioavailability. While its permeability is not definitively established, many lipophilic compounds exhibit good membrane permeability. Therefore, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).

Q3: What general strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the low solubility of this compound. These include:

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a higher dissolution rate.

  • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.

  • Nanoparticle encapsulation: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.

  • Liposomal formulations: Liposomes can encapsulate lipophilic drugs like this compound within their lipid bilayer, potentially enhancing absorption.

  • Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent its crystallization and improve its dissolution rate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments aimed at enhancing this compound's bioavailability.

Issue Possible Cause Troubleshooting Steps
Low in vitro dissolution rate of the pure compound. Poor aqueous solubility of this compound.1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder. 2. Solubility Screening: Determine the solubility in various biorelevant media (e.g., FaSSIF, FeSSIF) and in different pH buffers to understand its pH-dependent solubility. 3. Formulation Approaches: Proceed with developing enabling formulations such as solid dispersions, SEDDS, or nanoparticle systems.
High variability in in vivo pharmacokinetic data. Poor and variable absorption due to low solubility. Food effects can also contribute significantly to this variability.1. Lipid-Based Formulations: Develop a SEDDS formulation to ensure the drug is presented to the intestinal wall in a solubilized form, which can reduce the impact of food on absorption. 2. Controlled Release Formulations: Consider developing a controlled-release formulation to maintain more consistent plasma concentrations.
Precipitation of the drug in the gastrointestinal tract upon release from the formulation. The formulation may not be robust enough to maintain the drug in a supersaturated state in the gut.1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to your formulation to inhibit the precipitation of this compound. 2. Optimize SEDDS Formulation: Increase the concentration of surfactant or co-surfactant in your SEDDS formulation to improve the stability of the emulsion.
Low apparent permeability in Caco-2 cell assays. While expected to be permeable, some cassane diterpenoids might be substrates for efflux transporters like P-glycoprotein (P-gp).1. Conduct Bidirectional Caco-2 Assay: Perform both apical-to-basolateral and basolateral-to-apical transport studies. An efflux ratio greater than 2 suggests the involvement of efflux transporters. 2. Use of P-gp Inhibitors: Co-administer a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to see if the permeability increases.

Data Presentation

Predicted Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound, computational models are often used to predict its physicochemical properties. These predictions can guide initial formulation development.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight ~400 - 500 g/mol Within the range for oral absorption.
LogP (Octanol/Water Partition Coefficient) > 3High lipophilicity, suggesting low aqueous solubility and potentially high membrane permeability.
Aqueous Solubility (LogS) < -4Predicted to be poorly soluble in water, a major hurdle for oral bioavailability.
BCS Class (Predicted) Class II or IVLow solubility is the primary challenge. Permeability needs experimental confirmation.

Note: These are predicted values and should be confirmed experimentally.

Pharmacokinetic Parameters of Structurally Related Cassane Diterpenoids in Rats

While specific pharmacokinetic data for this compound is not publicly available, a study on three other cassane diterpenoids (Bonducellpin G, 7-O-acetyl-bonducellpin C, and Caesalmin E) provides some insight into how this class of compounds might behave in vivo.[1]

ParameterBonducellpin G7-O-acetyl-bonducellpin CCaesalmin E
Tmax (h) 0.58 ± 0.200.54 ± 0.180.67 ± 0.26
Cmax (ng/mL) 185.3 ± 45.1210.7 ± 58.3245.9 ± 63.7
AUC (0-t) (ng·h/mL) 489.6 ± 98.2567.4 ± 112.5689.1 ± 135.4
t1/2 (h) 2.15 ± 0.482.31 ± 0.552.56 ± 0.61

Data from a study in rats, which indicated rapid absorption and elimination for these compounds.[1]

Experimental Protocols

Nanoparticle Formulation using Flash NanoPrecipitation

This protocol describes a method for encapsulating hydrophobic compounds like this compound into polymeric nanoparticles.[2][3]

Materials:

  • This compound

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Syringe pump

  • Confined impinging jets (CIJ) mixer or a similar microfluidic device

Procedure:

  • Organic Phase Preparation: Dissolve this compound and PEG-PLGA in THF. The concentrations will need to be optimized based on the desired drug loading and particle size.

  • Aqueous Phase Preparation: Use deionized water as the anti-solvent.

  • Mixing: Use a syringe pump to deliver the organic and aqueous phases at equal flow rates into the CIJ mixer. The rapid mixing induces the precipitation of the polymer and the encapsulation of this compound.

  • Purification: Remove the organic solvent (THF) and unencapsulated drug by dialysis or tangential flow filtration.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Self-Emulsifying Drug Delivery System (SEDDS) Formulation

This protocol outlines the steps to develop a SEDDS for this compound.[4][5]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor RH40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing Pseudo-Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Dissolve this compound in this mixture with gentle heating and stirring.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.

Liposome Formulation by Thin-Film Hydration Method

This protocol details the preparation of liposomes to encapsulate this compound.[6][7][8]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Chloroform or a mixture of chloroform and methanol

  • Phosphate-buffered saline (PBS) or another aqueous buffer

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated drug by centrifugation or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Visualizations

Bioavailability_Challenges cluster_Challenges Primary Bioavailability Hurdles for this compound cluster_Consequences Resulting in... Low Aqueous Solubility Low Aqueous Solubility Poor Dissolution Rate Poor Dissolution Rate Low Aqueous Solubility->Poor Dissolution Rate Potential for GI Precipitation Potential for GI Precipitation Low Aqueous Solubility->Potential for GI Precipitation Low Oral Bioavailability Low Oral Bioavailability Poor Dissolution Rate->Low Oral Bioavailability Potential for GI Precipitation->Low Oral Bioavailability High Intersubject Variability High Intersubject Variability Low Oral Bioavailability->High Intersubject Variability

Key challenges in the oral delivery of this compound.

Formulation_Workflow Start: this compound Powder Start: this compound Powder Physicochemical Characterization Physicochemical Characterization Start: this compound Powder->Physicochemical Characterization Solubility & Permeability Assessment Solubility & Permeability Assessment Physicochemical Characterization->Solubility & Permeability Assessment Formulation Strategy Selection Formulation Strategy Selection Solubility & Permeability Assessment->Formulation Strategy Selection Nanoparticles Nanoparticles Formulation Strategy Selection->Nanoparticles SEDDS SEDDS Formulation Strategy Selection->SEDDS Liposomes Liposomes Formulation Strategy Selection->Liposomes Formulation Optimization Formulation Optimization Nanoparticles->Formulation Optimization SEDDS->Formulation Optimization Liposomes->Formulation Optimization In Vitro Characterization In Vitro Characterization Formulation Optimization->In Vitro Characterization In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies In Vitro Characterization->In Vivo Pharmacokinetic Studies Lead Formulation Identified Lead Formulation Identified In Vivo Pharmacokinetic Studies->Lead Formulation Identified

General workflow for developing an enabling formulation for this compound.

SEDDS_Mechanism cluster_0 In the Capsule cluster_1 In the GI Tract SEDDS SEDDS Pre-concentrate (Drug in Oil/Surfactant) Emulsion Fine Oil-in-Water Emulsion (Drug remains dissolved) SEDDS->Emulsion Dispersion in GI fluids Absorption Enhanced Absorption across Gut Wall Emulsion->Absorption Increased surface area & maintained solubility

References

Technical Support Center: Challenges in Scaling Up Delta-Caesalpin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for delta-Caesalpin production. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, purification, and scale-up of this promising cassane diterpenoid. As "this compound" is a novel compound, this guide leverages established methodologies for the broader class of cassane diterpenoids isolated from Caesalpinia species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of cassane diterpenoids like this compound?

A1: Scaling up production from laboratory to pilot or commercial scale presents several challenges. These include ensuring process reproducibility, managing supply chain logistics for raw plant materials, and controlling costs associated with larger equipment and solvent volumes.[1][2] Additionally, chromatographic purification can be complex to scale, with potential issues in column packing and maintaining resin stability over multiple cycles.[1][3][4]

Q2: Which solvents are most effective for extracting cassane diterpenoids from Caesalpinia seeds?

A2: Methanol and ethanol are commonly used for the initial extraction of cassane diterpenoids from Caesalpinia seeds, often followed by partitioning with solvents of varying polarity such as petroleum ether, chloroform, and ethyl acetate to separate compounds based on their solubility.[5][6] The choice of solvent can significantly impact the yield and purity of the target compound.

Q3: What analytical techniques are recommended for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, is a powerful technique for the simultaneous identification and quantification of cassane diterpenoids.[7] This method allows for the characterization of compounds based on their retention time, protonated molecule, and fragmentation patterns.

Q4: What are the key parameters to consider when optimizing the extraction process?

A4: Key parameters for optimizing the extraction of cassane diterpenoids include the choice of solvent, extraction temperature, and extraction time. The solid-to-solvent ratio is another critical factor that can influence extraction efficiency.

Q5: Are there any known impurities that commonly co-extract with cassane diterpenoids?

A5: Yes, crude extracts of Caesalpinia seeds often contain a complex mixture of compounds, including other diterpenoids, flavonoids, and fatty acids. These impurities can interfere with the isolation and purification of the target compound and may need to be removed through various chromatographic techniques.

Troubleshooting Guides

Low Extraction Yield
IssuePotential CauseRecommended Solution
Low yield of this compound in the crude extract. Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate) to determine the optimal solvent for this compound.
Suboptimal extraction temperature.Optimize the extraction temperature. While higher temperatures can increase extraction efficiency, excessive heat may degrade thermolabile compounds.
Insufficient extraction time.Increase the duration of the extraction to ensure complete percolation of the solvent through the plant material.
Inadequate grinding of plant material.Ensure the Caesalpinia seeds are finely ground to increase the surface area for solvent penetration.
Poor Purity of Isolated this compound
IssuePotential CauseRecommended Solution
Co-elution of impurities during chromatography. Inappropriate stationary or mobile phase.Experiment with different column chromatography resins (e.g., silica gel, Sephadex LH-20) and optimize the mobile phase gradient to improve separation.
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution.
Presence of structurally similar diterpenoids.Employ preparative HPLC with a high-resolution column for the final purification step to separate closely related compounds.
Scaling-Up Challenges
IssuePotential CauseRecommended Solution
Difficulty in reproducing lab-scale results at a larger scale. Non-linear scaling of parameters.When scaling up, maintain the bed height and linear flow rate of the chromatography column while increasing the column diameter.[1]
Inconsistent packing of large-scale chromatography columns.Utilize axial compression for packing large-diameter columns to ensure a stable and uniform resin bed.[2]
Degradation of chromatographic resin over multiple cycles.Monitor column pressure and performance over several runs and establish a robust cleaning and regeneration protocol for the resin.[1]

Experimental Protocols

Detailed Methodology for Extraction and Purification of Cassane Diterpenoids

This protocol is a synthesized methodology based on common practices for isolating cassane diterpenoids from Caesalpinia seeds.

1. Plant Material Preparation:

  • Air-dry the seeds of the Caesalpinia species.

  • Grind the dried seeds into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered seeds with 95% ethanol (EtOH) at room temperature.[8] A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

  • Repeat the extraction three times to ensure maximum recovery of the compounds.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • n-hexane to remove nonpolar compounds like fats and waxes.

    • Chloroform (CHCl₃) to extract medium-polarity compounds.

    • Ethyl acetate (EtOAc) to isolate more polar diterpenoids.

  • Evaporate the solvent from each fraction to yield the respective extracts. Cassane diterpenoids are typically found in the CHCl₃ and EtOAc fractions.

4. Column Chromatography:

  • Subject the bioactive fraction (e.g., the EtOAc extract) to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TDC).

  • Combine fractions containing compounds with similar Rf values.

5. Further Purification:

  • Purify the combined fractions further using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.

  • For final purification to obtain this compound as a pure compound, use preparative High-Performance Liquid Chromatography (prep-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

6. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Biosynthetic Pathway of Cassane Diterpenoids

G Biosynthesis of Cassane Diterpenoids cluster_0 Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP + 3 molecules DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP LDPP Labdadienyl Pyrophosphate (LDPP) GGPP->LDPP Cyclization Cassane_Scaffold Cassane Diterpene Scaffold LDPP->Cassane_Scaffold Rearrangement & Migration Delta_Caesalpin This compound Cassane_Scaffold->Delta_Caesalpin Tailoring Enzymes (e.g., P450s)

Caption: Proposed biosynthetic pathway of cassane-type diterpenoids.[9]

Experimental Workflow for this compound Production

G Experimental Workflow for this compound Production Start Caesalpinia Seeds Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions (n-hexane, CHCl3, EtOAc) Partitioning->Fractions Column_Chrom Silica Gel Column Chromatography Fractions->Column_Chrom Sephadex Sephadex LH-20 Chromatography Column_Chrom->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General experimental workflow for the isolation of this compound.

References

Technical Support Center: Overcoming Resistance to Caesalpin Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caesalpin compounds, with a focus on overcoming resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are Caesalpin compounds and what is their primary anti-cancer mechanism?

Caesalpin compounds are natural products isolated from plants of the Caesalpinia genus. A prominent and well-studied example is brazilin , isolated from Caesalpinia sappan. The primary anti-cancer mechanism of brazilin is the induction of apoptosis (programmed cell death) through the intrinsic pathway. This involves increasing the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family (e.g., increasing the Bax/Bcl-2 ratio), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][2][3] Brazilin has also been shown to induce cell cycle arrest, typically at the G2/M phase.[2]

Q2: We are observing reduced sensitivity of our cancer cell line to a Caesalpin compound over time. What are the potential resistance mechanisms?

Cancer cells can develop resistance to Caesalpin compounds through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and thus its efficacy.

  • Alterations in Apoptotic Pathways:

    • Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of the Caesalpin compound.

    • Downregulation or mutation of pro-apoptotic proteins: Decreased expression or inactivating mutations in pro-apoptotic proteins like Bax or Bak can inhibit the initiation of apoptosis.

    • Defects in the caspase cascade: Mutations or downregulation of caspases (e.g., caspase-9, caspase-3) can block the execution phase of apoptosis.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to promote survival and proliferation, thereby bypassing the apoptotic signals induced by the Caesalpin compound.

Q3: Our cells seem to be resistant to our Caesalpin compound. How can we experimentally confirm the resistance mechanism?

To investigate the mechanism of resistance, a series of experiments can be performed:

  • Assess Drug Efflux:

    • Western Blotting: Analyze the protein expression levels of P-glycoprotein (P-gp) in your resistant cell line compared to the sensitive parental line. An increase in P-gp expression suggests increased drug efflux.

    • Rhodamine 123 Assay: Use a fluorescent substrate of P-gp, like Rhodamine 123, to functionally assess its activity. Reduced intracellular fluorescence in resistant cells indicates higher P-gp activity.

  • Evaluate Apoptotic Pathway Components:

    • Western Blotting: Compare the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3, cleaved PARP) between sensitive and resistant cells, both with and without treatment. A higher Bcl-2/Bax ratio or reduced caspase cleavage in resistant cells points to apoptosis evasion.

  • Analyze Cell Viability and Apoptosis Induction:

    • MTT or SRB Assay: Confirm the difference in sensitivity by comparing the IC50 values of the Caesalpin compound in sensitive versus resistant cells.

    • Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells after treatment. A lower percentage of apoptotic cells in the resistant line is indicative of resistance.

Q4: What strategies can we employ in our experiments to overcome resistance to Caesalpin compounds?

  • Combination Therapy:

    • With Conventional Chemotherapeutics: Caesalpin compounds like brazilin have shown synergistic effects when combined with conventional drugs such as doxorubicin or cisplatin.[1][4][5][6] This can help overcome resistance and allow for lower, less toxic doses of the conventional drug.

    • With P-gp Inhibitors: If P-gp overexpression is confirmed, co-treatment with a known P-gp inhibitor (e.g., verapamil, tariquidar) can restore sensitivity to the Caesalpin compound.

  • Use of Analogs: The oxidized form of brazilin, brazilein , has been reported to potentially evade excretion by the ABCB1 transporter, suggesting it may be more effective in P-gp overexpressing resistant cells.[4][5][7]

  • Targeting Pro-Survival Pathways: If a specific pro-survival pathway is identified as being upregulated in resistant cells, consider using a specific inhibitor for that pathway in combination with the Caesalpin compound.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in MTT/SRB assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the entire experiment.
Compound Solubility Ensure the Caesalpin compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells.
Incubation Time Standardize the incubation time with the compound. IC50 values are time-dependent.
Reagent Quality Use fresh, high-quality MTT or SRB reagents.
Plate Reader Settings Ensure the correct wavelengths are used for absorbance readings.
Problem 2: Low percentage of apoptotic cells in Annexin V/PI assay despite expecting a cytotoxic effect.
Possible Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis. The IC50 from a viability assay is a good starting point.
Incorrect Time Point Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptosis.
Cell Type Specifics Some cell lines may be inherently more resistant to apoptosis.
Resistance Development If using a cell line that has been cultured for many passages, it may have developed resistance. Use early passage cells for comparison.
Assay Technique Ensure gentle handling of cells during staining to avoid mechanical damage that could lead to false positives (necrotic cells). Use appropriate compensation settings on the flow cytometer.
Problem 3: No significant change in Bcl-2/Bax ratio after treatment in a seemingly resistant cell line.
Possible Cause Troubleshooting Step
Alternative Resistance Mechanism The resistance may not be mediated by alterations in the Bcl-2 family. Investigate other mechanisms like drug efflux (P-gp expression).
Antibody Quality Validate the primary antibodies for Bcl-2 and Bax for their specificity and sensitivity in your cell line.
Insufficient Treatment Duration/Dose Optimize the treatment conditions (concentration and time) to ensure a sufficient stimulus for altering protein expression.
Protein Extraction/Western Blotting Technique Ensure complete protein extraction and use appropriate loading controls (e.g., β-actin, GAPDH) to normalize the data accurately.

Quantitative Data Summary

Table 1: IC50 Values of Brazilin and Brazilein in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
BrazilinA549Lung Carcinoma43 µg/mL[1]
BrazilinT47DBreast Cancer50 µM (14.3 µg/mL)[8]
BrazilinWiDrColon Cancer41 µM[9]
BrazilinMCF-7/HER2Breast Cancer54 µM[8]
BrazileinMCF-7/HER2Breast Cancer51 ± 2.1 µM[4][5]
BrazileinWiDrColon Cancer52 µM[9]

Table 2: Synergistic Effects of Brazilin/Brazilein with Doxorubicin

CombinationCell LineEffectObservationReference
Brazilein + DoxorubicinMCF-7/HER2Synergistic CytotoxicityCombination Index (CI) < 1 at various concentrations.[4][5]
Brazilein + DoxorubicinMCF-7/HER2Inhibition of MigrationCombination inhibited cell migration by 50% compared to doxorubicin alone.[4]
Brazilin-containing fraction + DoxorubicinT47DSynergistic CytotoxicityIncreased cytotoxicity of Doxorubicin with a CI value < 1.[10]

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a Caesalpin compound and calculate its IC50 value.

Materials:

  • 96-well plates

  • Cancer cells in logarithmic growth phase

  • Complete culture medium

  • Caesalpin compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-optimized density and incubate overnight.

  • Prepare serial dilutions of the Caesalpin compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a Caesalpin compound.

Materials:

  • 6-well plates

  • Cancer cells

  • Caesalpin compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the Caesalpin compound at the desired concentrations for the determined time. Include an untreated control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot for P-gp, Bcl-2, and Bax

Objective: To determine the expression levels of proteins involved in drug resistance and apoptosis.

Materials:

  • Cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-gp, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the Caesalpin compound as required.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify protein bands, normalizing to the loading control (β-actin).

Visualizations

G Caesalpin Caesalpin Compound (e.g., Brazilin) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Caesalpin->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak Caesalpin->Bax Activates Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Caesalpin compounds.

G cluster_cell Cancer Cell Caesalpin_in Caesalpin Compound Target Intracellular Target (e.g., Apoptotic Machinery) Caesalpin_in->Target Induces Apoptosis Pgp P-glycoprotein (P-gp) Caesalpin_in->Pgp Caesalpin_out Caesalpin Compound Pgp->Caesalpin_out Efflux Caesalpin_ext_res Reduced Intracellular Concentration Caesalpin_out->Caesalpin_ext_res Increased in Resistant Cells Caesalpin_ext Extracellular Caesalpin Compound Caesalpin_ext->Caesalpin_in

Caption: P-glycoprotein mediated drug efflux resistance mechanism.

G start Start: Observe Resistance to Caesalpin Compound check_pgp Is P-gp overexpressed? start->check_pgp check_apoptosis Is apoptosis inhibited? start->check_apoptosis exp_pgp Western Blot for P-gp Rhodamine 123 Assay check_pgp->exp_pgp Investigate exp_apoptosis Annexin V/PI Assay Western Blot for Bcl-2, Bax, Caspase-3 check_apoptosis->exp_apoptosis Investigate strategy_pgp Overcoming Strategy: - Use P-gp inhibitor - Use Brazilein exp_pgp->strategy_pgp If Yes strategy_apoptosis Overcoming Strategy: - Combine with Doxorubicin - Target pro-survival pathways exp_apoptosis->strategy_apoptosis If Yes

Caption: Troubleshooting workflow for Caesalpin compound resistance.

References

Technical Support Center: Refining δ-Caesalpin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of δ-Caesalpin and related cassane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for δ-Caesalpin in in vivo studies?

A1: Direct in vivo dosage data for δ-Caesalpin is limited in publicly available literature. However, for a structurally related cassane furanoditerpene, Caesalpinin M2, a dose was used in a mouse model of colitis. This can serve as a preliminary reference point for dose-range finding studies. It is crucial to perform a dose-response study for δ-Caesalpin in your specific animal model to determine the optimal dose.

Q2: What is the known mechanism of action for cassane diterpenoids like δ-Caesalpin?

A2: Many cassane diterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[1][2] For instance, Caesalpinin M2 has been shown to act as a selective glucocorticoid receptor (GR) modulator.[1] It binds to the GR, facilitating the interaction between GR and the p65 subunit of NF-κB, which in turn represses NF-κB-dependent transcription of pro-inflammatory genes.[1]

Q3: What are the pharmacokinetic properties of cassane diterpenoids?

A3: Studies on cassane diterpenoids, such as bonducellpin G, 7-O-acetyl-bonducellpin C, and caesalmin E, have indicated that they are generally absorbed quickly and also eliminated rapidly.[3] This suggests that the dosing schedule may need to be optimized to maintain therapeutic concentrations in vivo.

Q4: Are there any known toxicity concerns with δ-Caesalpin or related compounds?

A4: Acute oral toxicity studies on crude extracts of Caesalpinia species have shown a high safety margin, with no mortality observed at doses up to 5000 mg/kg in some cases. A 90-day oral toxicity study of an ethanolic root extract of Caesalpinia bonduc suggested tolerability up to 500 mg/kg in rats. However, it is essential to conduct toxicity studies for purified δ-Caesalpin to establish its specific safety profile.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of therapeutic effect at the initial dose. - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.[3]- Inappropriate route of administration.- Perform a dose-escalation study to determine the effective dose range.- Analyze the formulation of δ-Caesalpin to ensure adequate solubility and stability.- Consider alternative routes of administration (e.g., intraperitoneal instead of oral) to improve systemic exposure.- Evaluate the pharmacokinetic profile of δ-Caesalpin in your animal model.
Observed toxicity or adverse effects in animals. - The administered dose is too high.- Off-target effects of the compound.- Vehicle-related toxicity.- Reduce the dosage and perform a dose de-escalation study.- Conduct a thorough literature review for potential off-target activities of cassane diterpenoids.- Run a vehicle-only control group to rule out any adverse effects from the formulation excipients.
High variability in experimental results between animals. - Inconsistent dosing technique.- Individual differences in drug metabolism.- Instability of the dosing solution.- Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions for each experiment and protect them from light and heat if necessary.

Quantitative Data Summary

Table 1: In Vivo Anti-Inflammatory Dosage of a Related Cassane Diterpene

CompoundAnimal ModelDisease ModelRoute of AdministrationEffective DoseReference
Caesalpinin M2MiceDSS-induced acute colitisIntraperitonealNot specified, but effective[1]

Note: This table provides data on a related compound and should be used as a reference for designing dose-finding studies for δ-Caesalpin.

Table 2: Pharmacokinetic Parameters of Related Cassane Diterpenoids in Rats

CompoundTmax (h)Cmax (ng/mL)T1/2 (h)
Bonducellpin G0.5134.2 ± 23.53.8 ± 0.7
7-O-acetyl-bonducellpin C0.889.7 ± 15.34.2 ± 0.9
Caesalmin E0.6210.5 ± 38.13.5 ± 0.6

Source: Adapted from pharmacokinetic studies of cassane diterpenoids.[3]

Experimental Protocols

Protocol: Evaluation of Anti-Inflammatory Activity of δ-Caesalpin in a Mouse Model of DSS-Induced Colitis

This protocol is adapted from a study on Caesalpinin M2 and can be used as a template for evaluating δ-Caesalpin.[1]

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.

  • δ-Caesalpin Formulation: Dissolve δ-Caesalpin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing Regimen:

    • Preventive Model: Administer δ-Caesalpin (e.g., via intraperitoneal injection) daily for 7 days, starting from the first day of DSS administration.

    • Therapeutic Model: Begin daily δ-Caesalpin administration after the onset of clinical signs of colitis (e.g., day 3 or 4).

  • Dose-Range Finding:

    • Establish multiple dose groups (e.g., 1, 5, 10, 25 mg/kg) and a vehicle control group.

    • A positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone) should be included.

  • Endpoint Measurements:

    • Daily Monitoring: Body weight, stool consistency, and presence of blood in feces (Disease Activity Index - DAI).

    • At Study Termination (Day 7 or 8):

      • Measure colon length.

      • Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

      • Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

      • Measure pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α) in colon tissue homogenates using ELISA or qPCR.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GR Glucocorticoid Receptor (GR) GR_Caesalpin GR-δ-Caesalpin Complex GR->GR_Caesalpin delta_Caesalpin δ-Caesalpin delta_Caesalpin->GR Binds IKK IκB kinase (IKK) IkB IκB IKK->IkB Phosphorylates (Inhibits IκB) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation GR_Caesalpin_n GR-δ-Caesalpin GR_Caesalpin->GR_Caesalpin_n Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) DNA->Pro_inflammatory_genes Activates GR_Caesalpin_n->NFkB_n Represses Transcription

Caption: Proposed anti-inflammatory signaling pathway of δ-Caesalpin.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Data Collection & Analysis A1 Animal Acclimatization (7 days) B1 Induce Disease Model (e.g., DSS in water) A1->B1 A2 Prepare δ-Caesalpin Formulation B2 Administer δ-Caesalpin (Dose-Range Groups) A2->B2 B3 Daily Monitoring (Body Weight, DAI) B2->B3 C1 Euthanasia & Tissue Collection B3->C1 C2 Endpoint Analysis (Histology, MPO, Cytokines) C1->C2 C3 Statistical Analysis C2->C3

Caption: Experimental workflow for an in vivo efficacy study.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Caesalpinia-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on delta-Caesalpin: While this guide explores the cytotoxic effects of compounds from the Caesalpinia genus, it is important to note that a specific compound denoted as "this compound" is not extensively characterized in the available scientific literature regarding its cytotoxic properties. The following data pertains to other well-researched cytotoxic compounds isolated from various Caesalpinia species, offering a broader perspective on the anti-cancer potential within this plant genus.

This guide provides a comparative overview of the cytotoxic effects of various compounds isolated from the Caesalpinia genus on a range of cancer cell lines. The data is compiled from multiple studies to offer a comprehensive resource for researchers investigating novel anti-cancer agents.

Comparative Cytotoxicity of Caesalpinia-Derived Compounds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various compounds isolated from different Caesalpinia species against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of these natural products.

Table 1: Cytotoxicity of Cassane-Type Diterpenoids from Caesalpinia sappan

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Phanginin AHL-60Human promyelocytic leukemia19.2 ± 2.0[1]
Phanginin DHL-60Human promyelocytic leukemia11.7 ± 1.6[1]
Phanginin DHeLaHuman cervical carcinoma22.7 ± 2.8[1]
Phanginin HHL-60Human promyelocytic leukemia22.5 ± 5.1[1]
Phanginin IHL-60Human promyelocytic leukemia16.4 ± 1.5[1]
Phanginin IHeLaHuman cervical carcinoma28.1 ± 3.6[1]
Phangin RA2780Human ovarian cancer9.9 ± 1.6[2]
Phangin RHEYHuman ovarian cancer12.2 ± 6.5[2]
Phangin RAGSHuman gastric cancer5.3 ± 1.9[2]
Phangin RA549Human lung cancer12.3 ± 3.1[2]

Table 2: Cytotoxicity of Compounds from Caesalpinia benthamiana

CompoundCancer Cell LineCell TypeIC50 (µg/mL)Reference
BenthamiaconePC3Human prostate adenocarcinoma13.23[3][4]
BenthamiaconeMCF-7Human breast adenocarcinoma21.97[3][4]
BenthamiaconeA549Human lung adenocarcinoma18.54[3][4]

Table 3: Cytotoxicity of Flavonoids from Caesalpinia bonduc

CompoundCancer Cell LineCell TypeIC50 (µg/mL)Reference
Quercetin-3-methyl etherBGC-823Human gastric carcinoma1.022[5]
KaempferolHeLaHuman cervical carcinoma32[5]
Kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosideHeLaHuman cervical carcinoma25[5]

Table 4: Cytotoxicity of Phenolic Compounds from Caesalpinia sappan

CompoundCancer Cell LineCell TypeIC50 (µg/mL)Reference
BrazilinKG1Human acute myeloid leukemia13.30 ± 0.49[6]
BrazilinKG1aHuman acute myeloid leukemia stem cell12.24 ± 1.08[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the studies reviewed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from Caesalpinia) and a vehicle control (like DMSO). Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the Caesalpinia compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanisms

To better understand the experimental processes and the molecular pathways affected by Caesalpinia-derived compounds, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with Caesalpinia Compound start->treatment mtt_assay Measure Cell Viability (IC50) treatment->mtt_assay 24-72h apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay 24-48h cell_cycle_assay PI Staining treatment->cell_cycle_assay 24-48h microplate_reader Microplate Reader mtt_assay->microplate_reader flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry data_analysis Determine Cytotoxic Effects & Mechanism flow_cytometry->data_analysis microplate_reader->data_analysis

Caption: Experimental workflow for assessing the cytotoxic effects of Caesalpinia compounds.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_downstream_akt AKT Downstream cluster_downstream_erk ERK Downstream cluster_downstream_p53 p53 Downstream caesalpinia Caesalpinia Compounds akt AKT caesalpinia->akt Inhibition erk ERK caesalpinia->erk Inhibition p53 p53 caesalpinia->p53 Activation proliferation_akt Cell Proliferation akt->proliferation_akt survival_akt Cell Survival akt->survival_akt proliferation_erk Cell Proliferation erk->proliferation_erk migration_erk Cell Migration erk->migration_erk apoptosis_p53 Apoptosis p53->apoptosis_p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Key signaling pathways modulated by Caesalpinia compounds in cancer cells.

Discussion of Signaling Pathways

Several studies suggest that the cytotoxic effects of compounds from Caesalpinia are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation.[15][16] Many Caesalpinia compounds have been shown to inhibit the phosphorylation and activation of AKT, leading to a decrease in pro-survival signals and promoting apoptosis.

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and migration.[17][18] Inhibition of ERK phosphorylation by Caesalpinia-derived compounds can lead to cell cycle arrest and a reduction in the metastatic potential of cancer cells.

  • p53 Tumor Suppressor Pathway: The p53 protein is a key tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage.[15][16] Some compounds from Caesalpinia have been observed to upregulate the expression of p53, thereby promoting apoptosis and cell cycle arrest in cancer cells.

References

Comparative Analysis of Cassane Diterpenes: A Focus on Cytotoxic and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of cassane diterpenes isolated from the Caesalpinia genus reveals a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. While a substantial body of research exists for many cassane diterpenes, specific experimental data for δ-Caesalpin remains elusive in the current scientific literature. This guide, therefore, presents a comparative analysis of prominent cassane diterpenes with reported cytotoxic and anti-inflammatory activities, offering a valuable resource for researchers and drug development professionals. The methodologies for key experiments are detailed, and relevant signaling pathways are illustrated to provide a comprehensive overview of this important class of natural products.

Data Presentation: Quantitative Comparison of Bioactivities

The cytotoxic and anti-inflammatory activities of various cassane diterpenes are summarized in the tables below. Cytotoxicity is primarily reported as the half-maximal inhibitory concentration (IC50) against different cancer cell lines, while anti-inflammatory activity is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage models.

Table 1: Cytotoxicity of Selected Cassane Diterpenes (IC50 in µM)

CompoundA2780 (Ovarian)HEY (Ovarian)AGS (Gastric)A549 (Lung)B16-F10 (Melanoma)HT29 (Colon)HepG2 (Liver)Reference
Phanginin R9.9 ± 1.612.2 ± 6.55.3 ± 1.912.3 ± 3.1---[1]
Phanginin JA---16.79 ± 0.83---[2]
Salicylaldehyde 20----2.38 ± 0.39 (µg/mL)3.54 ± 0.19 (µg/mL)-[3]
Pterolobirin G (6)-----~3 (µg/mL)-[3]
Compound 17----5.96 ± 0.55 (µg/mL)5.96 ± 0.55 (µg/mL)8.15 ± 0.10 (µg/mL)[3]

Note: Some values are reported in µg/mL and are indicated as such.

Table 2: Anti-inflammatory Activity of Selected Cassane Diterpenes (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
Echinalide MRAW 264.747±11% inhibition at 5µM[4]
Compound 16RAW 264.7IC50 NO of 5.71 ± 0.14 (µg/mL)[5]
Compound 20RAW 264.7IC50 NO of 2.98 ± 0.04 (µg/mL)[5]
Caesalmin ARAW 264.7~25.40[6]
Caesalpinin DRAW 264.7~25.40[6]
Caesalpinin HRAW 264.7~25.40[6]

Mandatory Visualization

The anti-inflammatory effects of many cassane diterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_genes Induces Cassane_Diterpenes Cassane Diterpenes Cassane_Diterpenes->IKK_complex Inhibits

References

delta-Caesalpin vs. Brazilin: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of brazilin, a prominent natural compound, with a comparative look at other bioactive molecules from the Caesalpinia genus.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The genus Caesalpinia is a rich source of diverse bioactive compounds with significant therapeutic potential. Among these, brazilin, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the bioactivity of brazilin with other compounds isolated from the Caesalpinia genus. While the initial aim was to directly compare brazilin with delta-caesalpin, a thorough literature search revealed a significant lack of publicly available data on the bioactivity of this compound (PubChem CID: 21679156). Therefore, this guide will focus on the well-documented bioactivities of brazilin, with comparative data from other Caesalpinia compounds where available, to offer a broader perspective on the therapeutic potential of this botanical genus.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of brazilin and other selected compounds from the Caesalpinia genus.

Table 1: Antioxidant Activity
CompoundAssayIC50 / EC50 (µg/mL)Source
BrazilinDPPH Radical Scavenging5.6[1]
Brazilin-rich Extract (BRE)DPPH Radical Scavenging6.2[1]
Caesalpinia sappan Extract (CSE)DPPH Radical Scavenging7.3[1]
Quercetin (Standard)DPPH Radical Scavenging3.5[1]
Brazilinβ-carotene Bleaching52.1[1]
Brazilin-rich Extract (BRE)β-carotene Bleaching60.5[1]
Caesalpinia bonducella Seed Extract (ethanolic)DPPH Radical Scavenging74.73[2]
Ascorbic Acid (Standard)DPPH Radical Scavenging26.68[2]
Caesalpinia sappan Heartwood Extract (ethyl acetate)DPPH Radical ScavengingLow IC50[3]
Caesalpinia sappan Heartwood Extract (methanol)DPPH Radical ScavengingLow IC50[3]
Caesalpinia sappan Heartwood Extract (water)DPPH Radical ScavengingLow IC50[3]
Table 2: Anti-inflammatory Activity
CompoundAssayIC50 (µM)Cell LineSource
BrazilinNitric Oxide (NO) Production Inhibition24.3RAW 264.7 Macrophages[4]
BrazilinProtein Denaturation Inhibition (at 0.1 µg/mL)46.8% inhibition-[1]
Brazilin-rich Extract (BRE)Protein Denaturation Inhibition (at 0.1 µg/mL)54.1% inhibition-[1]
Caesalpinia sappan Extract (CSE)Protein Denaturation Inhibition (at 0.1 µg/mL)61.9% inhibition-[1]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 (µM)Source
BrazilinSW480Colon Cancer>100 (at 48h), ~100 (at 72h)[5][6]
BrazilinMDA-MB-231Breast Cancer49.92[7]
Brazilin-(OAc)3MCF7Breast Cancer49.97[7]
Caesalpinia sappan Methanolic ExtractMCF-7Breast Cancer48 µg/mL[8]
Caesalpinia sappan Ethanol ExtractA549Lung Cancer45.19 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[10]

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.3 mM in ethanol or methanol) is prepared.

  • Sample Preparation: The test compounds and standards (e.g., ascorbic acid, quercetin) are dissolved in a suitable solvent (e.g., ethanol, methanol) to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample solution (e.g., 2.5 mL) is mixed with a specific volume of the DPPH solution (e.g., 1.0 mL).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm or 518 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4]

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Griess Reagent Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This typically involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting colored azo dye is measured at a wavelength of around 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

Anticancer Activity: MTT Assay

The cytotoxic effect of the compounds on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_treated / Abs_control) x 100 where Abs_treated is the absorbance of the cells treated with the compound, and Abs_control is the absorbance of the untreated cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Mechanisms

Brazilin's Anti-inflammatory Signaling Pathway

Brazilin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB pathway.[12][13][14]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IRAK4 IRAK4 TLR4->IRAK4 Activates JNK JNK IRAK4->JNK Activates IKK IKK IRAK4->IKK Activates NFkB NF-κB (p65/p50) JNK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Transcription Brazilin Brazilin Brazilin->IRAK4 Inhibits Brazilin->JNK Inhibits

Caption: Brazilin's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural compounds for their biological activities involves a series of in vitro assays.

experimental_workflow Start Natural Product Extraction & Isolation Compound Isolated Compound (e.g., Brazilin) Start->Compound Antioxidant Antioxidant Assays (e.g., DPPH) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Compound->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Data Data Analysis (IC50/EC50) Antioxidant->Data AntiInflammatory->Data Anticancer->Data Report Publish Comparison Guide Data->Report

Caption: General workflow for bioactivity screening.

Conclusion

Brazilin, a major bioactive compound from Caesalpinia sappan, demonstrates significant antioxidant, anti-inflammatory, and anticancer activities. The available quantitative data, particularly its low IC50 values in various assays, underscores its potential as a therapeutic agent. While a direct, data-rich comparison with the sparsely documented this compound is not currently feasible, the comprehensive analysis of brazilin's bioactivities provides a valuable benchmark for future studies on other compounds from the Caesalpinia genus. Further research is warranted to explore the full therapeutic potential of brazilin and to investigate the bioactivities of less-studied compounds like this compound to unlock the full medicinal promise of this important botanical source.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Caesalpinin and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of cassane diterpenoids derived from Caesalpinia species, herein represented by the promising compound Caesalpinin, and the well-established synthetic glucocorticoid, dexamethasone. This document aims to deliver an objective comparison of their mechanisms of action, and efficacy, supported by experimental data to inform preclinical research and therapeutic development.

Executive Summary

Dexamethasone is a potent, broad-spectrum anti-inflammatory agent with a well-defined mechanism of action centered on the activation of the glucocorticoid receptor (GR). This leads to the transcriptional regulation of a vast number of genes, ultimately suppressing the inflammatory response. Cassane diterpenoids, such as Caesalpinin M2, represent an emerging class of natural compounds with significant anti-inflammatory potential. Notably, some cassane diterpenoids also appear to modulate the glucocorticoid receptor, suggesting a partially convergent mechanism of action with dexamethasone, but potentially with a different selectivity profile that could translate to an improved side-effect profile.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of Caesalpinin and related compounds from Caesalpinia species in comparison to dexamethasone. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Inhibition of Inflammatory Mediators

Compound/DrugCell LineInflammatory StimulusMediator InhibitedIC50 ValueReference(s)
Cassane Diterpenoids (unspecified)BV-2 microglial cellsLipopolysaccharide (LPS)Nitric Oxide (NO)6.04 - 8.92 µM[1][2]
Cassane Diterpenoids (compounds 4-6)RAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)8.2 - 11.2 µM[3]
Caesalpinia sappan extractRAW 264.7 cellsLipopolysaccharide (LPS)Interleukin-6 (IL-6)15.9 µg/mL[4]
DexamethasoneRAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)34.60 µg/mL[5]

Table 2: In Vivo Anti-inflammatory Effects

Compound/DrugAnimal ModelAssayDosage% Inhibition of EdemaReference(s)
Caesalpinia pyramidalis extractRatCarrageenan-induced paw edema400 mg/kgSignificant reduction (exact % not specified)
Caesalpinia pulcherrima extractRatCarrageenan-induced paw edema400 mg/kg52.66%
DexamethasoneRatCarrageenan-induced paw edema0.1 - 1 mg/kgDose-dependent inhibition[6]

Mechanisms of Action: A Comparative Overview

Dexamethasone exerts its anti-inflammatory effects primarily through its action as a potent agonist of the glucocorticoid receptor (GR).[7][8] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression in two principal ways:

  • Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This interaction prevents the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and iNOS.[9]

  • Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. An example is the induction of IκBα, an inhibitor of NF-κB.[9]

Caesalpinin and related compounds from Caesalpinia also demonstrate a significant capacity to suppress inflammatory pathways, with evidence pointing towards an interaction with the NF-κB signaling cascade.[10] Notably, Caesalpinin M2 has been identified as a selective glucocorticoid receptor modulator.[10] This suggests a mechanism that, while also involving the GR, may differ from dexamethasone in its downstream effects. It has been proposed that Caesalpinin M2 can repress NF-κB-dependent transcription by facilitating the interaction between the GR and the p65 subunit of NF-κB, without inducing the transactivation of GRE-dependent genes that are often associated with the side effects of glucocorticoids.[10]

Other compounds from Caesalpinia, such as Brazilin, have been shown to inhibit the NF-κB pathway through the suppression of IRAK4, a kinase upstream of NF-κB activation.[8][11]

Signaling Pathway Diagrams

dexamethasone_pathway cluster_nucleus Nuclear Events Dex Dexamethasone GR_c Glucocorticoid Receptor (GR) (cytoplasm) Dex->GR_c binds Dex_GR Dex-GR Complex GR_c->Dex_GR Nucleus Nucleus Dex_GR->Nucleus translocates NFkB_n NF-κB (nucleus) Dex_GR->NFkB_n inhibits (Transrepression) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (IκBα) Dex_GR->Anti_inflammatory_Genes activates (Transactivation) NFkB_c NF-κB (cytoplasm) NFkB_c->NFkB_n translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_n->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Anti_inflammatory_Genes->NFkB_c inhibits translocation Anti_inflammation Suppression of Inflammation Anti_inflammatory_Genes->Anti_inflammation

Caption: Dexamethasone signaling pathway.

caesalpinin_pathway cluster_nucleus Nuclear Events Caesalpinin Caesalpinin GR_c Glucocorticoid Receptor (GR) (cytoplasm) Caesalpinin->GR_c binds Caes_GR Caes-GR Complex GR_c->Caes_GR Nucleus Nucleus Caes_GR->Nucleus translocates p65 p65 Caes_GR->p65 facilitates interaction with p65 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Caes_GR->Pro_inflammatory_Genes inhibits (Transrepression) NFkB_c NF-κB (cytoplasm) NFkB_n NF-κB (nucleus) NFkB_c->NFkB_n translocates NFkB_n->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Suppression Suppression of Inflammation

References

Validating the Mechanism of Action of delta-Caesalpin: A Comparative Guide Based on Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential mechanism of action of delta-Caesalpin, a phytochemical derived from the Caesalpinia genus. Due to the current absence of direct knockout studies validating its specific molecular targets, this document outlines a proposed mechanism based on the known activities of analogous compounds found in Caesalpinia species. We present a hypothetical experimental framework using CRISPR-Cas9 based knockout studies to rigorously validate this proposed mechanism. This guide also compares the posited action of this compound with established alternative compounds, offering a forward-looking perspective for research and development in this area.

Introduction to this compound and the Need for Mechanistic Validation

This compound is a phytochemical identified from plants of the Caesalpinia genus, a source of various bioactive compounds with therapeutic potential. While preliminary studies on extracts from Caesalpinia species have suggested anti-inflammatory and anti-cancer properties, the precise molecular mechanism of individual compounds like this compound remains to be elucidated. To establish a compound's therapeutic efficacy and specificity, it is imperative to validate its mechanism of action at the molecular level. Gene knockout studies represent the gold standard for such validation, as they allow for the definitive assessment of a target's role in a biological pathway.

This guide addresses the current knowledge gap by proposing a putative mechanism for this compound and detailing the necessary knockout studies to confirm it.

Proposed Mechanism of Action of this compound

Based on the known biological activities of other phytochemicals isolated from Caesalpinia species, such as the regulation of inflammatory and apoptotic pathways, we propose that this compound exerts its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a pivotal regulator of inflammation, immunity, and cell survival.

Our proposed mechanism posits that this compound directly or indirectly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and anti-apoptotic genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates delta_Caesalpin This compound delta_Caesalpin->IKK_complex inhibits NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_P p-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Proteasome Proteasome IkBa_P->Proteasome degradation DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Proposed NF-κB signaling pathway inhibited by this compound.

Hypothetical Knockout Studies for Mechanistic Validation

To validate the proposed mechanism, a series of knockout (KO) studies using CRISPR-Cas9 gene editing in a suitable cell line (e.g., human macrophage-like U937 cells) are outlined below.

Experimental Workflow

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis WT_cells Wild-Type (WT) U937 Cells Treatment_WT WT + this compound WT_cells->Treatment_WT Control_WT WT + Vehicle WT_cells->Control_WT IKK_KO_cells IKKβ-KO U937 Cells Treatment_KO KO + this compound IKK_KO_cells->Treatment_KO Control_KO KO + Vehicle IKK_KO_cells->Control_KO p65_KO_cells p65-KO U937 Cells p65_KO_cells->Treatment_KO p65_KO_cells->Control_KO WB Western Blot (p-IκBα, IκBα, p65) Treatment_WT->WB qPCR RT-qPCR (TNFα, IL-6) Treatment_KO->qPCR ELISA ELISA (TNFα, IL-6) Treatment_KO->ELISA Control_WT->WB Control_KO->qPCR Control_KO->ELISA

Caption: Experimental workflow for knockout validation of this compound's mechanism.

Detailed Experimental Protocols

Cell Culture and CRISPR-Cas9 Knockout:

  • U937 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For knockout of IKKβ (a key component of the IKK complex) and p65 (a subunit of NF-κB), specific guide RNAs (gRNAs) will be designed and cloned into a lentiCRISPRv2 vector.

  • Lentiviral particles will be produced in HEK293T cells and used to transduce U937 cells.

  • Transduced cells will be selected with puromycin, and single-cell clones will be isolated.

  • Successful knockout will be confirmed by Sanger sequencing and Western blotting for the absence of the target protein.

Treatment and Stimulation:

  • Wild-type (WT), IKKβ-KO, and p65-KO U937 cells will be treated with a range of concentrations of this compound or vehicle control for 1 hour.

  • Cells will then be stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes (for protein analysis) or 6 hours (for gene expression analysis) to activate the NF-κB pathway.

Western Blot Analysis:

  • Cell lysates will be prepared and protein concentrations determined.

  • Proteins will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin).

  • Horseradish peroxidase-conjugated secondary antibodies will be used for detection with an enhanced chemiluminescence system.

RT-qPCR Analysis:

  • Total RNA will be extracted, and cDNA will be synthesized.

  • Quantitative PCR will be performed using primers for TNFα, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Relative gene expression will be calculated using the ΔΔCt method.

ELISA:

  • Supernatants from cell cultures will be collected to measure the secretion of TNFα and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Expected Quantitative Data and Comparison with Alternatives

The following tables summarize the expected outcomes of the proposed knockout studies and compare the anticipated performance of this compound with known NF-κB inhibitors.

Table 1: Expected Effect of this compound on NF-κB Pathway Proteins in WT and KO Cells

Cell LineTreatmentp-IκBα (relative to WT Vehicle)IκBα (relative to WT Vehicle)
WT Vehicle1.001.00
This compound0.25 ± 0.050.95 ± 0.08
IKKβ-KO VehicleNot Detectable1.10 ± 0.10
This compoundNot Detectable1.08 ± 0.09
p65-KO Vehicle1.05 ± 0.091.02 ± 0.07
This compound0.28 ± 0.060.98 ± 0.06

Table 2: Expected Effect of this compound on Pro-inflammatory Gene Expression

Cell LineTreatmentTNFα mRNA (fold change)IL-6 mRNA (fold change)
WT Vehicle1.001.00
This compound0.30 ± 0.070.45 ± 0.09
IKKβ-KO Vehicle0.15 ± 0.040.20 ± 0.05
This compound0.14 ± 0.030.18 ± 0.04
p65-KO Vehicle0.10 ± 0.030.12 ± 0.04
This compound0.11 ± 0.020.13 ± 0.03

Table 3: Comparison of this compound with Alternative NF-κB Inhibitors

CompoundTargetIC50 (NF-κB inhibition)Known Side Effects
This compound (Hypothetical) IKK ComplexTo be determinedTo be determined
Bay 11-7082 IKKα/IKKβ~5-10 µMOff-target effects, cytotoxicity
Parthenolide IKKβ~5 µMAllergic reactions, gastrointestinal issues
Dexamethasone (indirect) Glucocorticoid ReceptorN/AImmunosuppression, metabolic effects

Conclusion and Future Directions

This guide has outlined a robust, albeit hypothetical, framework for the validation of this compound's mechanism of action through targeted knockout studies. The proposed experiments are designed to unequivocally determine the role of the NF-κB pathway in mediating the effects of this novel phytochemical. The successful completion of these studies would not only elucidate the molecular basis of this compound's activity but also provide a strong foundation for its further development as a therapeutic agent. Future research should focus on performing these validation studies, followed by in vivo efficacy and safety assessments in relevant disease models. The comparative data presented here will serve as a valuable benchmark for evaluating the potential advantages of this compound over existing alternatives.

Power Couple: How Caesalpinia Compounds Boost Anti-Cancer Drug Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide detailing the synergistic effects of compounds derived from Caesalpinia sappan with established anticancer drugs. This guide provides a comparative analysis of the enhanced efficacy of cisplatin and doxorubicin when combined with Brazilin and Brazilein, two active compounds from Caesalpinia sappan. The findings suggest a promising avenue for developing more potent and targeted cancer therapies.

The guide summarizes key quantitative data from multiple studies, showcasing the synergistic interactions through metrics such as the Combination Index (CI). A CI value of less than 1 indicates a synergistic effect, meaning the combined therapeutic outcome is greater than the sum of the individual drug effects. The presented data consistently demonstrates that combinations of Brazilin or Brazilein with cisplatin or doxorubicin achieve significant synergy across various cancer cell lines.

Quantitative Analysis of Synergistic Effects

The following tables summarize the cytotoxic effects of individual compounds and their combinations on different cancer cell lines.

Table 1: Synergistic Effects of Brazilin and Brazilein with Cisplatin

Cell LineCompoundIC50 (μM) - Single AgentCombinationCombination Index (CI)Key Outcomes
WiDr (Colon Cancer)Brazilin41[1][2]Brazilin + Cisplatin (½ IC50)0.8[1][2]Enhanced S-phase cell cycle arrest and increased apoptosis.[1][2]
WiDr (Colon Cancer)Brazilein52[1][2]Brazilein + Cisplatin (½ IC50)0.65[2]Enhanced S-phase cell cycle arrest and increased apoptosis.[1][2]
4T1 (Breast Cancer)Brazilein50 ± 0.3[3][4]Brazilein + Cisplatin0.72[3][4]Induced S-phase and G2/M phase accumulation, increased apoptosis, and inhibited cell migration.[3]

Table 2: Synergistic Effects of Brazilin and Brazilein with Doxorubicin

Cell LineCompoundIC50 (μM) - Single AgentCombinationCombination Index (CI)Key Outcomes
MCF-7/HER2 (Breast Cancer)Brazilin54 ± 3.7[5][6]Brazilin + Doxorubicin (at various fractions of IC50)<1[5][6]G2/M phase cell cycle arrest, apoptosis induction via Bcl-2 suppression, and inhibition of migration and invasion.[5][6]
MCF-7/HER2 (Breast Cancer)Brazilein51 ± 2.1[7][8][9]Brazilein + Doxorubicin (at various fractions of IC50)<1[7]G2/M phase cell cycle arrest, increased apoptosis, and inhibition of cell migration.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison guide.

1. Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7][8]

  • Treatment: Cells are treated with various concentrations of Brazilin, Brazilein, cisplatin, or doxorubicin, both individually and in combination, for 24 to 48 hours.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: The resulting formazan crystals, which are insoluble, are dissolved by adding a solubilizing agent such as sodium dodecyl sulfate (SDS) in HCl.[7][8]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-595 nm.[7][8][12] The absorbance is directly proportional to the number of viable cells.

  • IC50 and Combination Index (CI) Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The synergistic effect of the drug combinations is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][15][16][17][18]

2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds for a specified period, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.[19][20]

  • Staining: The fixed cells are treated with RNase A to prevent the staining of RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.[19][20][21]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and then harvested.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[22][23] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[24] PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[23]

4. Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the migratory capacity of cancer cells.[25][26][27][28]

  • Chamber Setup: The assay uses a two-chamber system separated by a porous membrane. The lower chamber is filled with a medium containing a chemoattractant.

  • Cell Seeding: Cancer cells, pre-treated with the test compounds, are seeded into the upper chamber in a serum-free medium.

  • Incubation: The chambers are incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[29]

5. Matrix Metalloproteinase (MMP) Activity (Gelatin Zymography)

This technique is used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, which are involved in cancer cell invasion.[30][31][32][33][34]

  • Sample Preparation: Conditioned media from treated and untreated cancer cells are collected.

  • Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated in a reaction buffer that promotes the enzymatic activity of the MMPs, leading to the degradation of the gelatin in the gel where the enzymes are present.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.[30][31]

Visualizing the Mechanisms of Action

The synergistic effects of Caesalpinia compounds with anticancer drugs are rooted in their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Outcomes start Cancer Cell Lines (e.g., WiDr, 4T1, MCF-7/HER2) treatment Treatment: - Brazilin/Brazilein - Cisplatin/Doxorubicin - Combinations start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle - PI Staining) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis migration Boyden Chamber (Cell Migration) treatment->migration zymography Gelatin Zymography (MMP Activity) treatment->zymography western_blot Immunoblotting (Protein Expression) treatment->western_blot ic50 IC50 Values mtt->ic50 ci Combination Index (CI) mtt->ci cell_cycle_dist Cell Cycle Distribution flow_cycle->cell_cycle_dist apoptosis_rate Apoptosis Rate flow_apoptosis->apoptosis_rate migration_inhibition Migration Inhibition migration->migration_inhibition protein_levels Protein Level Changes zymography->protein_levels western_blot->protein_levels

Caption: Experimental workflow for assessing synergistic anticancer effects.

Signaling_Pathways cluster_her2 HER2 Signaling Pathway cluster_apoptosis Apoptosis Pathway cluster_nfkb NF-κB Signaling Pathway cluster_drugs Drug Combination HER2 HER2 p120 p120 HER2->p120 Rac1 Rac1 p120->Rac1 MMPs MMP-2, MMP-9 Rac1->MMPs Migration Cell Migration & Invasion MMPs->Migration Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis NFkB NF-κB Proliferation Cell Proliferation & Survival NFkB->Proliferation Combination Brazilin/Brazilein + Doxorubicin/Cisplatin Combination->HER2 inhibits Combination->Bcl2 inhibits Combination->NFkB inhibits

Caption: Key signaling pathways modulated by the drug combinations.

Synergistic Mechanisms and Future Directions

The combination of Brazilin or Brazilein with doxorubicin has been shown to downregulate the expression of HER2, p120, Rac1, MMP-2, and MMP-9, leading to the inhibition of cell migration and invasion in HER2-overexpressing breast cancer cells.[5] Furthermore, these combinations induce apoptosis by suppressing the anti-apoptotic protein Bcl-2.[5] In combination with cisplatin, Brazilin and Brazilein have been observed to inhibit the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.

While extensive data supports the synergy with cisplatin and doxorubicin, there is a notable lack of research on the combined effects of Brazilin or Brazilein with paclitaxel. Future studies are warranted to explore this combination, potentially uncovering new therapeutic strategies for a broader range of cancers.

This guide provides a solid foundation for researchers to build upon, offering clear, data-supported insights into the promising synergistic potential of compounds from Caesalpinia sappan in cancer therapy. The detailed protocols and pathway diagrams serve as valuable resources for designing future experiments and advancing the development of more effective combination cancer treatments.

References

A Comparative Analysis of the Cytotoxic Effects of a Caesalpinia Derived Chalcone on Tumor vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The search for novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. Natural products, particularly those derived from medicinal plants, offer a rich reservoir of bioactive compounds with potential anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of 3-Deoxysappanchalcone (3-DSC), a chalcone isolated from plants of the Caesalpinia genus, on various cancer cell lines versus normal, non-malignant cells. While the prompt specified "delta-Caesalpin," this document focuses on 3-Deoxysappanchalcone, a well-characterized compound from this genus for which comparative data is available. The objective is to present a clear, data-driven comparison for researchers, scientists, and professionals in drug development.

Quantitative Cytotoxicity Data

The selective cytotoxicity of a compound is a critical indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The following tables summarize the IC50 values of 3-Deoxysappanchalcone (3-DSC) against several human cancer cell lines and its observed effects on normal human cell lines.

Table 1: Cytotoxicity of 3-Deoxysappanchalcone (3-DSC) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Assay Type
HeLaCervical Cancer22.934 ± 0.69SRB Assay
PC3Prostate Cancer13.647 ± 0.02SRB Assay
A431Skin CancerSignificant inhibition at 10 µMMTT Assay
SK-MEL-2Skin CancerSignificant inhibition at 10 µMMTT Assay
SK-MEL-28Skin CancerSignificant inhibition at 10 µMMTT Assay
A375Skin CancerSignificant inhibition at 10 µMMTT Assay

Data sourced from studies on 3-DSC, a compound isolated from Caesalpinia sinensis and Caesalpinia sappan.[1][2]

Table 2: Cytotoxicity of 3-Deoxysappanchalcone (3-DSC) against Normal Human Cell Lines

Cell LineCell TypeObserved EffectAssay Type
NHDFNormal Human Dermal FibroblastsMinimal toxicity at concentrations up to 20 µMMTT Assay
HUVECHuman Umbilical Vein Endothelial CellsNo adverse effect on cell viability up to 50 µMCell Viability Assay

These findings suggest a favorable selectivity index for 3-DSC, indicating a higher potency against cancer cells than normal cells.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to determine the cytotoxicity data presented above.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., HeLa, PC3, A431) and normal human cell lines (e.g., NHDF, HUVEC) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, MEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure seed Seed cells in 96-well plate incubate1 Incubate for 24h for cell attachment seed->incubate1 treat Add varying concentrations of 3-DSC incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: Workflow of the MTT Cell Viability Assay.

Protocol Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 3-DSC (e.g., 0-50 µM). Control wells receive medium with DMSO (vehicle) only.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Cell Fixation: Cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is dissolved in a Tris-base solution.

  • Measurement: Absorbance is measured at 510 nm.

Mechanism of Action and Signaling Pathways

3-Deoxysappanchalcone induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. This is mediated by its interaction with several key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.[4] 3-DSC has been shown to trigger apoptosis in esophageal and skin cancer cells through the generation of Reactive Oxygen Species (ROS).[1][5] This ROS-mediated stress leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway DSC 3-Deoxysappanchalcone ROS ↑ Reactive Oxygen Species (ROS) DSC->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of 3-DSC-induced apoptosis.

Cell Cycle Arrest

3-DSC can inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.[2][5] This prevents the cells from dividing and propagating. This effect is associated with the modulation of cell cycle regulatory proteins such as CDK1 and CDK2.[2]

Modulation of Key Signaling Pathways

The anticancer effects of 3-DSC are linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • JNK/p38 MAPK Pathway: 3-DSC activates the JNK and p38 MAP kinase pathways, which are involved in cellular responses to stress.[5] Activation of these pathways can promote apoptosis.

  • AKT/p53 Pathway: The compound has been shown to inhibit the phosphorylation of AKT, a key protein in a pro-survival signaling pathway.[2] Concurrently, it upregulates the expression of the tumor suppressor protein p53, which can trigger apoptosis and cell cycle arrest.[2]

  • TOPK Inhibition: 3-DSC acts as an inhibitor of T-LAK cell-originated protein kinase (TOPK), a kinase that is overexpressed in many cancers and promotes cell proliferation.[1]

Signaling_Pathways cluster_input cluster_pathways Modulated Signaling Pathways cluster_outcomes DSC 3-Deoxysappanchalcone (3-DSC) AKT AKT Phosphorylation DSC->AKT Inhibits p53 p53 Expression DSC->p53 Upregulates JNK_p38 JNK/p38 MAPK Activation DSC->JNK_p38 Activates TOPK TOPK Activity DSC->TOPK Inhibits Proliferation ↓ Proliferation AKT->Proliferation Apoptosis ↑ Apoptosis p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest JNK_p38->Apoptosis TOPK->Proliferation

Caption: Overview of signaling pathways modulated by 3-DSC.

The available data on 3-Deoxysappanchalcone (3-DSC), a chalcone derived from Caesalpinia species, demonstrates a promising profile of selective cytotoxicity. It effectively inhibits the proliferation of various cancer cell lines at concentrations that show minimal toxicity to normal human cells.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including the JNK/p38 MAPK and AKT/p53 pathways, as well as the inhibition of the oncogenic kinase TOPK.[1][2][5] These findings underscore the potential of 3-DSC as a lead compound for the development of novel anticancer therapies. Further in-vivo studies and investigations into its effects on a broader range of normal and cancerous cell types are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of delta-Caesalpin and caesalpin J: An In-depth Analysis of Cassane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, cassane-type diterpenoids derived from the Caesalpinia genus have emerged as a significant class of compounds with a broad spectrum of biological activities. Among these, delta-Caesalpin and caesalpin J are two molecules of interest. This guide provides a detailed comparison based on the available scientific literature, focusing on their potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases.

It is important to note that while the scientific community has extensively studied various cassane diterpenes, direct head-to-head comparative experimental data for this compound and caesalpin J is limited. Therefore, this guide will present the available information on each compound and supplement it with a broader comparative analysis of the bioactivities of closely related cassane diterpenes to provide a comprehensive overview.

Structural Overview

This compound has been identified as a diterpenoid isolated from Caesalpinia pulcherrima. Caesalpin J is a known constituent of Caesalpinia sappan[1][2]. Both belong to the cassane family, characterized by a complex furan-containing diterpenoid skeleton. The subtle variations in their chemical structures are believed to be responsible for the differences in their biological activities.

Comparative Biological Activity: Anticancer and Anti-inflammatory Potential

While specific quantitative data for this compound and caesalpin J is scarce, the broader family of cassane diterpenes from Caesalpinia species has demonstrated significant cytotoxic and anti-inflammatory effects in numerous studies. The following tables summarize the reported activities of several representative cassane diterpenes, which can serve as an indicator of the potential efficacy of this compound and caesalpin J.

Anticancer Activity of Cassane Diterpenes

The anticancer potential of cassane diterpenes is often evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 1: Cytotoxicity of Representative Cassane Diterpenes from Caesalpinia Species

CompoundSource SpeciesCancer Cell LineIC50 (µM)Reference
Phanginin RCaesalpinia sappanA2780 (Ovarian)9.9 ± 1.6[3]
Phanginin RCaesalpinia sappanHEY (Ovarian)12.2 ± 6.5[3]
Phanginin RCaesalpinia sappanAGS (Gastric)5.3 ± 1.9[3]
Phanginin RCaesalpinia sappanA549 (Lung)12.3 ± 3.1[3]
Pterolobirin GSynthetic derivativeHT29 (Colon)~3 µg/mL[4]
Salicylaldehyde deriv.Synthetic derivativeB16-F10 (Melanoma)2.38 ± 0.39 µg/mL[4]
Salicylaldehyde deriv.Synthetic derivativeHT29 (Colon)3.54 ± 0.19 µg/mL[4]
Phanginin JACaesalpinia sappanA549 (Lung)16.79 ± 0.83[5]
Anti-inflammatory Activity of Cassane Diterpenes

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Anti-inflammatory Activity of Representative Cassane Diterpenes from Caesalpinia Species

CompoundSource SpeciesAssayIC50 (µM)Reference
Caesalpulcherrin KCaesalpinia pulcherrimaNO Inhibition6.04 ± 0.34[6][7]
Caesalpulcherrin LCaesalpinia pulcherrimaNO Inhibition8.92 ± 0.65[6][7]
Caesalpulcherrin MCaesalpinia pulcherrimaNO Inhibition7.53 ± 0.51[6][7]
Unnamed Cassane 4Caesalpinia sinensisNO Inhibition8.2[8][9]
Unnamed Cassane 5Caesalpinia sinensisNO Inhibition11.2[8][9]
Unnamed Cassane 6Caesalpinia sinensisNO Inhibition9.5[8][9]
Synthetic derivative 16SyntheticNO Inhibition5.71 ± 0.14 µg/mL[4][10]
Synthetic derivative 20SyntheticNO Inhibition2.98 ± 0.04 µg/mL[4][10]

Mechanisms of Action: Signaling Pathways

The biological effects of cassane diterpenes are exerted through the modulation of various cellular signaling pathways.

Anticancer Signaling Pathways

In cancer cells, cassane diterpenes have been shown to induce apoptosis (programmed cell death) and cell cycle arrest. This is often achieved by influencing key regulatory proteins. For instance, some cassane diterpenes enhance the expression of the tumor suppressor protein p53 and alter the ratio of Bax/Bcl-2, proteins that are critical for the initiation of apoptosis[11]. The activation of caspases, the executive enzymes of apoptosis, is another common mechanism[12].

anticancer_pathway Cassane Diterpenes Cassane Diterpenes p53 Activation p53 Activation Cassane Diterpenes->p53 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Cassane Diterpenes->Bax/Bcl-2 Ratio Increase Caspase Activation Caspase Activation p53 Activation->Caspase Activation Bax/Bcl-2 Ratio Increase->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Anticancer mechanism of cassane diterpenes.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of cassane diterpenes are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[12].

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression Cassane Diterpenes Cassane Diterpenes Cassane Diterpenes->NF-κB Pathway Inhibition Cassane Diterpenes->MAPK Pathway Inhibition iNOS, COX-2 iNOS, COX-2 Pro-inflammatory Gene Expression->iNOS, COX-2

Caption: Anti-inflammatory mechanism of cassane diterpenes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cassane diterpenes.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Experimental Workflow

mtt_workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cassane diterpenes) and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C[13][14].

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[13][14].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Experimental Workflow

no_inhibition_workflow A Seed RAW 264.7 macrophages in 96-well plates B Incubate for 24h A->B C Pre-treat cells with test compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Measure absorbance at 540 nm G->H

Caption: NO inhibition assay workflow.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and incubated for 24 hours[15].

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce NO production[15][16].

  • Incubation: The plates are then incubated for an additional 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[15].

  • Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve[15].

Conclusion

While specific comparative data on this compound and caesalpin J remains elusive, the broader family of cassane diterpenes from Caesalpinia species demonstrates significant potential as both anticancer and anti-inflammatory agents. The available data on related compounds suggest that this compound and caesalpin J are promising candidates for further investigation. Future research should focus on isolating these compounds in sufficient quantities for comprehensive biological evaluation, including head-to-head comparisons and detailed mechanistic studies, to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future research endeavors.

References

Comparative Antioxidant Capacity of Caesalpinia-derived Compounds Assessed by DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of compounds derived from the Caesalpinia genus, with a focus on cassane diterpenes, a class of compounds to which delta-Caesalpin belongs. While direct experimental data for the antioxidant activity of this compound is not available in the current literature, this document compiles and compares data from related compounds and extracts from the Caesalpinia species against standard antioxidants using the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The Caesalpinia genus is a rich source of bioactive molecules, including cassane diterpenoids, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antimalarial, and antioxidant effects.[1] This guide aims to provide a valuable resource for researchers interested in the antioxidant potential of this class of compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for various extracts from the Caesalpinia genus and standard antioxidant compounds in DPPH and ABTS assays.

SampleAssayIC50 (µg/mL)Reference
Methanol Extract (Erythrophleum suaveolens root bark)DPPH4.16 ± 0.57[2]
6α-hydroxy-nor-cassamide (cassane diterpenoid)DPPH105.4 ± 0.11[2]
nor-cassamide (cassane diterpenoid)DPPH> 500[2]
Ethyl Acetate Extract (Caesalpinia sappan heartwood)DPPHLow (not specified)[3]
Methanol Extract (Caesalpinia sappan heartwood)DPPHLow (not specified)[3]
Water Extract (Caesalpinia sappan heartwood)DPPHLow (not specified)[3]
Standard Antioxidants
Ascorbic AcidDPPH4.97[4]
QuercetinDPPH2.93 ± 0.02[5]
RutinDPPH9.65 ± 0.06[5]
Gallic Acid HydrateABTS1.03 ± 0.25[6]
QuercetinABTS1.89 ± 0.33[6]
Rutin HydrateABTS4.68 ± 1.24[6]
TroloxABTS2.34[4]

Note: The data presented is compiled from various studies and serves as a reference. Direct comparison should be made with caution due to potential variations in experimental conditions. The absence of data for this compound highlights a research gap and an opportunity for future investigation into the antioxidant properties of this specific cassane diterpene.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, synthesized from established protocols.[1][3][6][7]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in the DPPH radical is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound or related compounds) and standard antioxidants

  • UV-Vis Spectrophotometer or microplate reader

  • Micropipettes

  • 96-well microplate (for microplate reader method)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants in methanol or ethanol. A series of dilutions should be prepared from the stock solution to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A typical ratio is 100 µL of the sample to 100 µL of the DPPH solution. A blank containing only the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, the absorbance of the solution is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS)

  • Test compound and standard antioxidants (e.g., Trolox)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants in a suitable solvent. Prepare a series of dilutions.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution. For example, mix 10 µL of the sample with 190 µL of the ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time, typically 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the sample.

  • IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against the concentration of the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant capacity of a test compound using either the DPPH or ABTS assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound (e.g., this compound) and Standard Solutions C Mix Test Compound/Standard with Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate in the Dark at Room Temperature C->D E Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for DPPH and ABTS antioxidant assays.

References

Safety Operating Guide

Proper Disposal of delta-Caesalpin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of delta-Caesalpin, a diterpenoid compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potentially bioactive and hazardous phytochemicals.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to assume the substance is hazardous. Diterpenes from the Caesalpinia genus, to which this compound belongs, have been shown to exhibit biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling powders or creating aerosols.

Operational Disposal Plan: Step-by-Step Procedures

This section outlines the procedural, step-by-step guidance for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep it separate from general laboratory trash.

Step 2: Preparing the Waste Container

  • Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. For liquid waste, a high-density polyethylene (HDPE) container is recommended. For solid waste, a clearly labeled, sealed bag or container is appropriate.

  • Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The name "this compound Waste"

    • The primary hazards (e.g., "Potentially Bioactive," "Chemical Irritant")

    • The date the waste was first added to the container.

    • The responsible researcher's name and contact information.

Step 3: Waste Accumulation and Storage

  • Accumulate Waste: Collect all this compound waste in the designated, labeled container.

  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution's EHS department for hazardous waste disposal.

Experimental Protocols Cited

The safety recommendations in this document are based on the general understanding of diterpenoids from the Caesalpinia genus as potentially bioactive compounds. Specific experimental protocols for the disposal of this compound are not available due to the lack of a dedicated SDS. The procedures outlined above are derived from standard laboratory safety protocols for handling and disposing of novel or uncharacterized chemical substances.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

delta_Caesalpin_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards (Assume Bioactive/Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select Leak-Proof, Chemically Resistant Container don_ppe->select_container label_container Label as 'Hazardous Waste' with Compound Name & Date select_container->label_container accumulate_waste Collect Waste in Designated Container label_container->accumulate_waste store_safely Store in Ventilated Satellite Accumulation Area accumulate_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs ehs_pickup Arrange for EHS Pickup contact_ehs->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling delta-Caesalpin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with delta-Caesalpin. The following procedures and data are intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting. Given that specific safety data for this compound is not extensively available, the following guidelines are based on general principles for handling bioactive natural product isolates and data from related compounds within the Caesalpinia genus.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, extracts from the Caesalpinia genus have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Therefore, it is prudent to handle this compound with care to minimize exposure.

1.1. Summary of Potential Hazards

Hazard TypeDescription
Acute Toxicity (Oral) Ingestion of seeds from some Caesalpinia species has been reported to cause nausea, vomiting, and diarrhea. The toxicity of the purified compound is unknown.
Dermal/Eye Irritation As with many purified phytochemicals, there is a potential for skin and eye irritation upon direct contact.
Respiratory Irritation Inhalation of the powdered form may cause respiratory tract irritation.

1.2. Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or latex gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a fume hood when handling the powder. A dust mask may be used for weighing small quantities in a well-ventilated area.To prevent inhalation of airborne particles.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

2.1. Operational Plan

  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Weighing and Aliquoting: Handle the solid compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas) to handle the material.

  • Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly.

2.2. Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
Spill For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

Disposal Plan

All waste materials contaminated with this compound must be handled as chemical waste.

3.1. Waste Segregation and Disposal

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, or other sharps should be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized protocols that may be adapted for working with this compound.

4.1. General Protocol for Extraction and Isolation of Caesalpinia Compounds

This protocol describes a general method for obtaining natural product isolates from plant material.

  • Plant Material Preparation: Air-dry and grind the relevant part of the Caesalpinia plant (e.g., seeds, leaves, or bark).

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for a specified period (e.g., 24-72 hours).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).

  • Chromatographic Purification: Purify the desired fraction (containing this compound) using column chromatography (e.g., silica gel) with a suitable solvent gradient.

  • Final Purification: Further purify the isolated compound using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Structure Elucidation: Confirm the structure of the purified this compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).

4.2. In Vitro Assay for Anti-inflammatory Activity (Hypothetical)

This protocol outlines a general approach to assess the anti-inflammatory properties of this compound.

  • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified pre-treatment time.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers: After a suitable incubation period, collect the cell supernatant and/or cell lysates.

  • Analysis: Measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), or cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess assay for NO, ELISA for cytokines).

  • Data Interpretation: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-only control to determine the compound's anti-inflammatory effect.

Visualizations

Handling_Workflow A Receiving and Inspection B Secure Storage (Cool, Dry, Dark) A->B C Weighing and Aliquoting (Fume Hood) B->C D Solution Preparation C->D E Experimental Use D->E F Waste Collection (Sealed, Labeled Containers) E->F G Disposal via Licensed Vendor F->G

Caption: Workflow for the safe handling and disposal of this compound.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) Inflammatory_Genes Inflammatory Gene Transcription NF-κB_active->Inflammatory_Genes

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.